7-chloroquinazolin-2(1H)-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
7-chloro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12) |
InChI Key |
VNNIIFBUNGEABF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=O)N=C2 |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)N=C2 |
Origin of Product |
United States |
Foundational & Exploratory
7-Chloroquinazolin-2(1H)-one: Chemical Structure, Synthesis, and Pharmacological Applications in Drug Discovery
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophoric core for numerous FDA-approved therapeutics. Among its functionalized derivatives, 7-chloroquinazolin-2(1H)-one (CAS: 60610-14-2) has emerged as a critical active pharmaceutical ingredient (API) intermediate and a versatile building block in rational drug design. The presence of the electron-withdrawing chlorine atom at the 7-position fundamentally alters the electronic distribution of the bicyclic system, enhancing its binding affinity within the hydrophobic pockets of target kinases. This technical whitepaper explores the structural properties, mechanistic synthesis, and pharmacological utility of this compound, providing self-validating protocols for both its chemical synthesis and biological evaluation.
Structural Characterization & Physicochemical Profile
The molecular architecture of this compound consists of a fully conjugated bicyclic system—a pyrimidine-2-one ring fused to a chlorobenzene ring. The compound exhibits lactam-lactim tautomerism at the 2-position, though the lactam (2(1H)-one) form predominates under physiological conditions due to the thermodynamic stability of the amide-like resonance.
The 7-chloro substitution exerts a strong inductive effect (-I), which modulates the pKa of the N1 and N3 nitrogen atoms. This electronic modulation is critical for optimizing the hydrogen-bonding interactions required for ATP-competitive binding in kinase hinge regions [1, 2].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 60610-14-2 |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| SMILES String | O=C1NC2=C(C=CC(Cl)=C2)C=N1 |
| Topological Polar Surface Area (TPSA) | 41.5 Ų |
| Hydrogen Bond Donors | 1 (N1-H) |
| Hydrogen Bond Acceptors | 2 (C=O, N3) |
Mechanistic Synthesis & Chemical Logic
The synthesis of fully aromatic quinazolin-2(1H)-ones is traditionally achieved via multi-step processes. However, a highly atom-economical approach utilizes the cyclocondensation of 2-amino-4-chlorobenzaldehyde with urea .
Causality of Experimental Choices
-
Precursor Selection: 2-amino-4-chlorobenzaldehyde provides both the necessary carbon framework and the internal nucleophile (the primary aromatic amine). Urea acts as a dual-functional reagent, supplying the C2 carbonyl and the N3 nitrogen.
-
Microwave Irradiation: Conventional thermal heating often results in side reactions (e.g., polymerization or degradation) and requires extended reaction times. Microwave irradiation provides uniform volumetric heating, accelerating the initial nucleophilic attack and subsequent dehydration steps. This drastically reduces the reaction time from hours to minutes while maximizing the yield of the target scaffold.
-
Acid Catalysis: A catalytic amount of glacial acetic acid protonates the aldehyde carbonyl, increasing its electrophilicity and facilitating the initial formation of the Schiff base (imine) intermediate.
Fig 1: Microwave-assisted cyclocondensation workflow for this compound synthesis.
Protocol 1: Microwave-Assisted Synthesis
This protocol is designed as a self-validating system; the visual precipitation in Step 4 and the specific NMR shifts in Step 6 confirm the success of the cyclization.
-
Preparation: In a 10 mL microwave-safe reaction vial, intimately mix 2-amino-4-chlorobenzaldehyde (10.0 mmol, 1.56 g) and urea (15.0 mmol, 0.90 g).
-
Activation: Add 3 drops of glacial acetic acid to the solid mixture to serve as an acid catalyst.
-
Irradiation: Seal the vial and place it in a dedicated laboratory microwave synthesizer. Irradiate at 300 W, maintaining a constant temperature of 120°C for 12 minutes.
-
Workup: Allow the vessel to cool to room temperature. Add 20 mL of ice-cold distilled water to the crude melt and stir vigorously for 10 minutes. The unreacted urea will dissolve, leaving the crude product as a precipitate.
-
Purification: Filter the solid under vacuum. Wash the filter cake with cold water (2 × 10 mL) followed by cold ethanol (5 mL). Recrystallize from hot ethanol to yield the pure product.
-
Validation: Confirm the structure via ¹H-NMR (DMSO-d₆). The successful cyclization is validated by the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the characteristic quinazoline C4-H singlet at ~9.0 ppm, alongside the lactam N-H broad singlet at ~11.5 ppm.
Pharmacological Relevance in Oncology
Quinazoline derivatives are foundational to modern targeted oncology. While 4-anilinoquinazolines (e.g., gefitinib, erlotinib) are classic Epidermal Growth Factor Receptor (EGFR) inhibitors, the quinazolin-2(1H)-one core has recently gained traction in the development of allosteric inhibitors and novel targeted therapies [3].
Recent patent literature highlights the use of functionalized quinazoline derivatives, specifically those utilizing the this compound building block, as potent inhibitors of the KRAS G12C mutation [4]. The 7-chloro substituent is highly lipophilic and perfectly sized to occupy the Switch-II pocket (S-IIP) of the KRAS protein, stabilizing the inactive GDP-bound state and preventing downstream effector binding.
Fig 2: Pharmacological inhibition of EGFR and KRAS G12C pathways by quinazoline derivatives.
Experimental Protocols for Biological Evaluation
To validate the efficacy of synthesized this compound derivatives, a robust biochemical assay is required. The following Homogeneous Time-Resolved Fluorescence (HTRF) protocol measures the compound's ability to inhibit nucleotide exchange in KRAS G12C.
Protocol 2: In Vitro KRAS G12C Nucleotide Exchange Assay
Causality: Because KRAS G12C inhibitors often bind covalently to the mutant cysteine (Cys12) or interact deeply within the allosteric pocket, a pre-incubation step is mandatory to allow the compound to reach thermodynamic equilibrium before initiating the exchange reaction.
-
Protein Preparation: Dilute recombinant, GDP-loaded KRAS G12C protein to a final working concentration of 10 nM in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.05% Tween-20).
-
Compound Incubation: Prepare a 10-point, 3-fold serial dilution of the quinazoline derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume microplate. Add 5 µL of the KRAS G12C protein solution. Centrifuge briefly and incubate at room temperature for 120 minutes.
-
Nucleotide Exchange Initiation: Prepare a detection mix containing the exchange factor SOS1 (50 nM final) and fluorescently labeled GTP (e.g., BODIPY-FL-GTP, 100 nM final). Add 5 µL of this mix to the pre-incubated wells to initiate the reaction.
-
Detection: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX) in fluorescence polarization mode (Excitation: 480 nm, Emission: 520 nm) continuously for 30 minutes.
-
Data Analysis: Calculate the initial velocity of nucleotide exchange for each well. Normalize the data against DMSO controls (0% inhibition) and no-protein controls (100% inhibition). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀ value.
References
-
Das, et al. "Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery." Anti-Cancer Agents in Medicinal Chemistry, 2020. Available at:[Link]
- Google Patents. "AU2024219455A1 - Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as KRAS G12C inhibitors for treating lung, pancreatic or colorectal cancer.
Advanced Pharmacophore Modeling of 7-Chloroquinazolin-2(1H)-one Scaffolds
This technical guide details the pharmacophore modeling of 7-chloroquinazolin-2(1H)-one scaffolds. It is designed for medicinal chemists and computational biologists, focusing on the rational design of bioactive ligands targeting COX-2, A2A adenosine receptors, and specific microbial targets where this scaffold exhibits privileged activity.
Executive Summary & Scaffold Analysis
The quinazolin-2(1H)-one core (often distinct from its isomer, quinazolin-4(3H)-one) represents a "privileged scaffold" in medicinal chemistry. The specific introduction of a chlorine atom at position 7 significantly modulates the physicochemical profile, enhancing lipophilicity (
This guide provides a validated workflow for generating high-quality pharmacophore models for this scaffold, distinguishing between Ligand-Based (LB) and Structure-Based (SB) approaches.
Structural Anatomy & SAR
The this compound scaffold is defined by three critical interaction vectors:
-
The 2-Keto Motif (HBA): A rigid hydrogen bond acceptor.
-
The 7-Chloro Substituent (Hyd/Hal): A hydrophobic anchor that often occupies the specificity pocket (e.g., the cyclooxygenase channel or the A2A hydrophobic cleft).
-
The 4-Position Vector (Ar/Hyd): The site of greatest diversity (often a phenyl ring, as in Proquazone), controlling the "flip" between binding modes.
Computational Workflow: The "3-Pillar" Protocol
This protocol avoids "black box" operations. Every step is designed to be self-validating.
Phase I: Data Curation & Conformation Generation
Objective: To generate a bioactive conformation ensemble, not just a low-energy global minimum.
-
Dataset Construction:
-
Actives: Curate known 7-chloroquinazolin-2(1H)-ones (e.g., Proquazone analogs, A2A antagonists). Filter for
. -
Decoys: Generate decoys using the DUD-E methodology. Match physicochemical properties (MW,
) but enforce topological dissimilarity (Tanimoto coefficient ).
-
-
Tautomer & Ionization States:
-
Critical Step: The 2(1H)-one scaffold can tautomerize. At physiological pH (7.4), the keto-form is predominant. Ensure the N1 is protonated (or substituted) and the C2=O is defined as an acceptor.
-
-
Conformational Search:
-
Use Mixed-Model Search (Monte Carlo + Low-Mode MD) .
-
Parameter: Energy window = 10-15 kcal/mol. The 4-phenyl ring (if present) must be allowed to rotate
relative to the quinazoline plane to accommodate "propeller" binding modes.
-
Phase II: Pharmacophore Hypothesis Generation
Objective: Identify the spatial arrangement of features common to all actives.
-
Feature Definitions:
-
HBA (Vector): Centered on C2=O.
-
HBD (Vector): Centered on N3-H (if unsubstituted).
-
HYD (Sphere): Centered on the 7-Cl atom (Radius: 1.5 Å).
-
AR (Ring): Centered on the fused benzene ring and the 4-position aryl group.
-
-
Alignment Strategy:
-
Do not align by atomic superposition alone. Use Feature-Based Alignment (e.g., GALAHAD or Phase). The 7-Cl atom serves as the primary anchor point, as its position is sterically constrained.
-
Phase III: Validation & Scoring
Objective: Prove the model's predictive power.
-
Metric 1: Enrichment Factor (EF): Calculate
. A valid model must recover >10% of actives in the top 1% of the screened database. -
Metric 2: ROC AUC: The Area Under the Curve must exceed 0.75 for a reliable model.
-
Metric 3: Güner-Henry Score (GH): Use to balance yield and goodness of hit list.
Visualization of the Workflow
The following diagram illustrates the integrated workflow for modeling this specific scaffold.
Caption: Figure 1. Integrated workflow for pharmacophore generation, emphasizing the iterative validation loop required for high-confidence scaffold modeling.
The 7-Chloro Interaction Map
The diagram below conceptualizes the specific pharmacophoric spatial relationships for a typical bioactive this compound (e.g., a COX-2 inhibitor or antimicrobial agent).
Caption: Figure 2. Pharmacophoric map of the this compound scaffold. Distances are representative of the bioactive conformation in COX-2/A2A binding sites.
Experimental Protocols & Methodologies
Ligand-Based Pharmacophore Generation (Protocol)
Software Suitability: Phase (Schrödinger), LigandScout, or MOE.
-
Input: Import 15-20 diverse this compound analogs with known
values spanning at least 3 orders of magnitude. -
Conformer Generation:
-
Method: OPLS3e force field (if available) or MMFF94x.
-
Solvent: Water (implicit).
-
Max Conformers: 100 per ligand.
-
-
Common Pharmacophore Hypothesis (CPH):
-
Select "3 to 5 feature" variants.
-
Mandatory Feature: The 7-Cl hydrophobic sphere must be matched across all actives.
-
Scoring: Rank hypotheses by survival score (vector alignment + volume overlap).
-
-
QSPR Construction: Build an atom-based QSAR model using the aligned conformers to predict activity for new derivatives.
Structure-Based Refinement (Case Study: COX-2)
When a crystal structure is available (e.g., Proquazone-like binding), use Interaction Generation technology (e.g., LigandScout):
-
Load PDB: Import the protein-ligand complex.
-
Analyze Interactions: Detect H-bonds between the 2-oxo group and the receptor backbone/side chains (often Arg120 or Tyr355 in COX-2).
-
Exclusion Volumes: Define the "forbidden" steric zones representing the receptor walls. This is critical for the 7-chloro scaffold to ensure new derivatives do not clash with the tight hydrophobic channel.
References
-
Hudson, L. et al. (2018). "Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes." Journal of Medicinal Chemistry. Link
-
Amrutkar, R. D. et al. (2023).[1] "In Silico Studies of Quinazolinone Analogues... for Anticonvulsant Activity." International Journal of Pharmaceutical Sciences and Drug Research. Link
-
Fan, F. et al. (2019).[1] "The integration of pharmacophore-based 3D QSAR modeling and virtual screening in safety profiling." PLOS ONE. Link
-
Qing, X. et al. (2014). "Pharmacophore modeling: advances, limitations, and current utility in drug discovery." Journal of Receptor, Ligand and Channel Research. Link
-
Mansour, M. et al. (2026). "Rational design of 2-substituted thio-7-chloroquinazolin-4(3H)-one derivatives as dual EGFR/VEGFR-2 inhibitors." Bioorganic Chemistry. Link(Note: Demonstrates the parallel relevance of the 7-chloro motif in the isomeric 4(3H)-one scaffold).
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The Strategic Role of 7-chloroquinazolin-2(1H)-one in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activity.[1] Among its many derivatives, 7-chloroquinazolin-2(1H)-one has emerged as a critical precursor in the synthesis of targeted therapies, particularly in the realm of oncology. Its specific substitution pattern offers a unique combination of reactivity and structural integrity, making it an ideal starting point for the development of potent and selective kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the synthesis, key transformations, and strategic applications of this compound in contemporary drug discovery.
The Quinazolinone Scaffold: A Foundation of Therapeutic Versatility
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of many biologically active compounds.[2] The introduction of an oxo group to form a quinazolinone modulates the electronic properties and three-dimensional shape of the molecule, enhancing its ability to interact with a wide range of biological targets. Quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3]
In the context of oncology, the quinazolinone scaffold has been particularly successful in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The quinazolinone core can be elaborated with various substituents to create molecules that bind with high affinity and selectivity to the ATP-binding site of specific kinases, thereby inhibiting their function and halting cancer cell proliferation.
Synthesis of the this compound Precursor
The strategic placement of a chlorine atom at the 7-position of the quinazolinone ring is a key design element in many potent kinase inhibitors. This is often achieved by starting with a correspondingly substituted anthranilic acid derivative. A common and closely related analogue, 7-chloroquinazoline-2,4(1H,3H)-dione, can be synthesized from 4-chloroanthranilic acid.
Synthesis of the Related 7-chloroquinazoline-2,4(1H,3H)-dione
A reliable method for the synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione involves the reaction of 4-chloroanthranilic acid with urea. This reaction provides a foundational understanding of the cyclization process to form the quinazolinone core.
Experimental Protocol: Synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione
Materials:
-
4-Chloroanthranilic acid
-
Urea
-
Water
Procedure:
-
A mixture of 4-chloroanthranilic acid (5 g, 29.1 mmol) and urea (30 g, 582 mmol) is placed in a 100 mL round-bottom flask.
-
The reaction mixture is heated to 150 °C for 22 hours.
-
After completion, the mixture is cooled to room temperature.
-
50 mL of water is added to the reaction mixture, and it is heated to 110 °C.
-
The resulting solid is collected by filtration to yield 7-chloroquinazoline-2,4(1H,3H)-dione.
This synthesis demonstrates the fundamental cyclization reaction that forms the quinazolinone scaffold. The choice of urea as the C1 source and the thermal conditions drive the reaction to completion.
Chemical Properties and Reactivity of the Quinazolinone Core
The true utility of this compound as a precursor lies in its chemical reactivity, which allows for the strategic introduction of various pharmacophoric groups. A key transformation is the activation of the 4-position for subsequent nucleophilic substitution reactions.
Chlorination of the 4-Position: A Gateway to Kinase Inhibitor Scaffolds
To enable the introduction of functionalities at the 4-position, the hydroxyl group of the quinazolinone (in its tautomeric form) must be converted into a better leaving group, typically a chlorine atom. This is commonly achieved using phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination of a 7-chloro-quinazolinone Derivative
Materials:
-
7-chloro-3H-quinazolin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene
Procedure:
-
7-chloro-3H-quinazolin-4-one (0.155 g, 0.858 mmol) is dissolved in 1 mL of POCl₃ in a sealed vial.
-
The vial is heated in an oil bath at 100 °C for 3 hours.
-
The resulting solution is concentrated under vacuum.
-
The residue is co-concentrated from toluene three times to remove residual POCl₃ and afford 4,7-dichloroquinazoline.[5]
The use of POCl₃ is a standard and effective method for this transformation. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The resulting 4-chloroquinazoline is a highly reactive intermediate, primed for the introduction of various amine-containing side chains, a common feature of many kinase inhibitors.
Application in the Synthesis of Targeted Therapeutics
The 7-chloro-substituted quinazolinone core is a key component of several clinically important kinase inhibitors. The synthetic strategies for these drugs often involve the initial construction of a functionalized 7-chloro-4-aminoquinazoline intermediate.
Conceptual Synthetic Pathway to Kinase Inhibitors
The synthesis of complex kinase inhibitors often follows a convergent approach where the 7-chloro-4-aminoquinazoline core is prepared and then coupled with a side chain containing other key functionalities.
Data Summary
The following table summarizes the characterization data for the key intermediate, 7-chloroquinazoline-2,4(1H,3H)-dione.
| Compound | Molecular Formula | Molecular Weight | 1H NMR (500 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) | HRMS (ESI) m/z [M+H]+ |
| 7-chloroquinazoline-2,4(1H,3H)-dione | C₈H₅ClN₂O₂ | 196.59 | 11.39 (brs, 1H), 11.23 (brs, 1H), 7.88 (d, J = 8.4 Hz, 1H), 7.21 (d, J = 8.4 Hz, 1H), 7.17 (s, 1H) | 162.1, 150.2, 141.9, 139.3, 129.0, 122.5, 114.7, 113.3 | Found: 197.0113 |
Conclusion
This compound and its closely related derivatives are indispensable precursors in the field of drug discovery. Their synthesis, rooted in fundamental organic chemistry principles, provides a versatile platform for the creation of complex and highly functionalized molecules. The strategic incorporation of the 7-chloro-substituent, combined with the reactivity of the quinazolinone core, has enabled the development of a new generation of targeted therapies that have significantly impacted the treatment of various diseases, most notably cancer. A thorough understanding of the synthesis and reactivity of this key precursor is therefore essential for any researcher or scientist working at the forefront of medicinal chemistry and drug development.
References
- Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013).
- Chen, J., et al. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega.
- Ozaki, K., Yamada, Y., Oine, T., Ishizuka, T., & Iwasawa, Y. (1975). Studies on 4(1H)-Quinazolinones. 5. Synthesis and Antiinflammatory Activity of 4(1H)-Quinazolinone Derivatives. Journal of Medicinal Chemistry, 18(11), 1126-1130.
-
Al-Ostoot, F. H., et al. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h-benzo[d][6][7]-oxazine-4-one, quinazolin-4(3H)-one. International Journal of Pharmaceutical Research, 12(2).
- Various Authors. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978.
- Various Authors. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. European Journal of Medicinal Chemistry, 230, 114101.
- Various Authors. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules, 28(15), 5693.
- Various Authors. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 21(8), 986.
- Various Authors. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents.
- Various Authors. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chemistry, 18(1), 63.
- Various Authors. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 1087, 012044.
- Various Authors. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 30(13), 5432.
- Various Authors. (2022). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 30(1), 143-159.
- Various Authors. (2019). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Advances, 9(28), 16047-16064.
- Various Authors. (2013). 4,7-Dichloroquinazoline synthesis. ChemicalBook.
- Various Authors. (1992). 7-chloroquinaldine synthesis.
- Various Authors. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5475-5480.
- Various Authors. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8567.
- Various Authors. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
- Various Authors. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron, 68(32), 6408-6421.
- Various Authors. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(15), 5707.
- Various Authors. (2016). Preparation of chloroquinazolines 6 via oxoesters 7.
- Various Authors. (2013). Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism.
- Various Authors. (2015). Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides. Organic & Biomolecular Chemistry, 13(28), 7764-7768.
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Physical and Chemical Stability of 7-Chloroquinazolin-2(1H)-one: A Technical Whitepaper
As a Senior Application Scientist, I approach the stability profiling of active pharmaceutical ingredient (API) intermediates not merely as a regulatory compliance exercise, but as a fundamental thermodynamic and kinetic inquiry. The molecule 7-chloroquinazolin-2(1H)-one (CAS: 60610-14-2) presents a fascinating case study in heterocyclic stability. With a molecular weight of 180.59 g/mol and the formula C8H5ClN2O, it serves as a critical building block for global pharmaceutical and research industries[1].
Understanding its physical robustness and chemical degradation pathways is paramount to ensuring the integrity of downstream synthetic workflows. This guide deconstructs the structural dynamics, thermodynamic stability, and self-validating analytical protocols required to profile this compound.
Structural Dynamics: Tautomerism and Electronic Effects
The stability of this compound is intrinsically linked to its electronic structure. Quinazolinones possess a strong lactam–lactim tautomeric interaction[2]. For this specific derivative, the equilibrium heavily favors the 1H-lactam form under standard physiological and storage conditions.
The core quinazolinone ring generally exhibits remarkable thermodynamic stability against oxidation, reduction, and mild hydrolytic cleavage[2][3]. However, the introduction of the highly electronegative chlorine atom at the 7-position alters this baseline. The chlorine atom exerts a strong inductive (-I) effect across the conjugated
Tautomeric equilibrium and the inductive influence of the 7-chloro substituent.
Physicochemical Properties & Solid-State Stability
In its crystalline solid state, this compound demonstrates robust physical stability. The dominance of the 1H-lactam tautomer allows for extensive intermolecular hydrogen bonding (between the N-H donor and the C=O acceptor), resulting in high crystal lattice energy. Consequently, the compound resists thermal degradation and ambient humidity effectively.
Quantitative Stability Profile
| Parameter | Value / Characteristic | Mechanistic Causality |
| CAS Registry Number | 60610-14-2[1] | Unique identifier for the 7-chloro derivative. |
| Molecular Weight | 180.59 g/mol [1] | Influences diffusion rates during solvolysis. |
| Tautomeric State | 1H-Lactam dominant[2] | Carbonyl oxygen acts as a strong H-bond acceptor, enhancing lattice energy. |
| Oxidative Stability | Highly Stable[3] | The fully aromatic pyrimidine-fused system resists radical oxidation. |
| Hydrolytic Stability (pH 4-8) | Stable[4] | High activation energy required for cyclic amide bond cleavage at neutral pH. |
| Hydrolytic Stability (pH > 10) | Labile (Degrades)[4] | Hydroxide ions attack the highly electrophilic C2 carbonyl carbon. |
Chemical Stability & Hydrolytic Degradation Kinetics
While the quinazolinone core is stable in neutral and mildly acidic conditions, cyclic aminals and quinazoline derivatives exhibit accelerated, pH-dependent hydrolysis in extreme environments[4]. Under strong alkaline conditions, the degradation of this compound proceeds via a base-catalyzed ring-opening mechanism.
The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic C2 carbon to form a high-energy tetrahedral intermediate. The rate-limiting step is the subsequent cleavage of the C2-N3 bond, which collapses the ring and yields substituted urea or 2-amino-4-chlorobenzaldehyde derivatives.
Base-catalyzed hydrolytic degradation pathway of this compound.
Self-Validating Experimental Protocols
To empirically validate the stability profile of this compound, researchers must employ self-validating systems. A protocol is only as reliable as its internal controls. Below are two field-proven methodologies for assessing the chemical and physical stability of this compound.
Protocol A: Forced Degradation Kinetics (Alkaline Hydrolysis)
Objective: To quantify the base-catalyzed degradation rate constant (
-
Preparation of Stock Solution: Dissolve 10.0 mg of this compound in 10 mL of HPLC-grade acetonitrile.
-
Causality: Acetonitrile ensures complete solubilization without participating in solvolysis (unlike protic solvents like methanol).
-
-
System Suitability Check: Inject the stock solution into the HPLC-UV system (
=254 nm).-
Validation Checkpoint: Ensure the tailing factor is < 1.5 and theoretical plates > 5000. This validates the column's ability to resolve the lipophilic parent peak from highly polar ring-opened degradants.
-
-
Alkaline Stress Initiation: Transfer 1.0 mL of the stock solution to a volumetric flask and add 4.0 mL of 0.1 N NaOH. Incubate at 40°C.
-
Causality: The elevated temperature and high pH force the nucleophilic attack of OH⁻ on the C2 carbonyl, breaking the thermodynamic barrier of the stable quinazolinone ring.
-
-
Kinetic Sampling and Quenching: At
= 0, 1, 2, 4, and 8 hours, withdraw 0.5 mL aliquots and immediately neutralize with 0.5 mL of 0.1 N HCl.-
Validation Checkpoint: Immediate neutralization prevents further degradation in the autosampler queue, ensuring the measured concentration accurately reflects the exact time point.
-
-
Data Analysis: Plot
versus time.-
Causality: A linear fit confirms pseudo-first-order degradation kinetics, allowing for the precise calculation of the half-life (
) under alkaline stress.
-
Protocol B: Solid-State Photostability Assessment (ICH Q1B)
Objective: To evaluate the UV/Vis-induced degradation of the solid API intermediate.
-
Sample Preparation: Spread 50 mg of this compound powder evenly across a quartz petri dish to a uniform thickness of
3 mm.-
Causality: Thin-layer spreading prevents the "self-shadowing" effect, ensuring uniform photon exposure across the entire crystal lattice.
-
-
Dark Control Establishment: Wrap an identical sample dish entirely in aluminum foil and place it adjacent to the exposed sample.
-
Validation Checkpoint: This acts as a self-validating thermal control to isolate photochemical degradation from any ambient thermal degradation occurring inside the light chamber.
-
-
Irradiation: Expose the samples to a cool white fluorescent lamp (minimum 1.2 million lux hours) and near-UV energy (minimum 200 watt hours/m²).
-
Causality: The aromatic quinazolinone system absorbs heavily in the UV region; this step tests the stability of the conjugated
-system against photo-oxidation.
-
-
Extraction and Analysis: Dissolve the irradiated and control samples in the mobile phase and analyze via LC-MS.
-
Validation Checkpoint: Compare the chromatograms. The appearance of M+16 or M+32 peaks in the irradiated sample—absent in the dark control—definitively confirms photo-induced oxidation.
-
Conclusion
The physical and chemical stability of this compound is a delicate balance governed by its lactam tautomerism and the inductive pull of its halogen substituent. While it demonstrates excellent solid-state stability and resistance to oxidation, its vulnerability to alkaline hydrolysis requires careful pH management during downstream API synthesis. By utilizing self-validating kinetic protocols, development scientists can accurately map its degradation boundaries, ensuring high-yield, high-purity pharmaceutical manufacturing.
References
-
Quinazolinones, the Winning Horse in Drug Discovery PubMed Central (PMC) - NIH[Link]
-
Importance of quinazoline and quinazolinone derivatives in medicinal chemistry ResearchGate[Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals Beilstein Journal of Organic Chemistry[Link]
Sources
Technical Guide: Solubility Profile & Thermodynamic Characterization of 7-Chloroquinazolin-2(1H)-one
Executive Summary
Compound Identity: 7-chloroquinazolin-2(1H)-one (also referred to as 7-chloro-2-hydroxyquinazoline).[1][2][3] CAS Registry: 190274-08-9 (related amine), 5958-24-7 (parent).[1][2] Application: Critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (e.g., Afatinib analogs) and antihypertensive agents (Prazosin precursors).[1]
This technical guide provides a structural analysis and solubility profiling strategy for this compound.[1][2] Unlike simple aromatics, this heterocyclic scaffold exhibits significant lattice energy barriers due to lactam-lactim tautomerism, necessitating a specific solvent strategy for process chemistry.[1] This guide details the theoretical solubility ranking, experimental determination protocols, and thermodynamic modeling required for precise solubility mapping.
Part 1: Physicochemical Context & Structural Determinants
Structural Dynamics: The Lattice Energy Barrier
The solubility of this compound is governed by its ability to form strong intermolecular hydrogen bond networks in the solid state.[1][2] The molecule exists in equilibrium between the lactam (2(1H)-one) and lactim (2-hydroxy) forms.[1][2]
-
Solid State: The lactam tautomer predominates.[2] The N1-H acts as a hydrogen bond donor, while the C2=O carbonyl acts as an acceptor.[1] This allows the formation of centrosymmetric cyclic dimers (R2,2(8) graph set), significantly increasing the melting point (>250°C) and crystal lattice energy.[1]
-
Solvation Consequence: To dissolve this compound, a solvent must disrupt these strong N-H···O=C interactions. Simple non-polar solvents (hexane, toluene) lack the enthalpy to break this lattice.
Figure 1.1: Tautomeric equilibrium and solvent interaction mechanism.[1]
Predicted Solubility Profile
Based on the quinazolinone scaffold's thermodynamic properties and data from structural analogs (e.g., 6-chloro derivatives), the solubility profile follows a distinct polarity-driven hierarchy.[1]
| Solvent Class | Representative Solvents | Solubility Rating | Thermodynamic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | High dielectric constant disrupts N-H[1][2]···O dimers; dipole-dipole stabilization.[1] |
| Polar Protic | Methanol, Ethanol | Moderate (Heat dependent) | Soluble at reflux; sparingly soluble at RT.[2] Competitive H-bonding with solvent.[1][2] |
| Dipolar Aprotic | Acetone, Ethyl Acetate | Low (<5 mg/mL) | Insufficient H-bond accepting capability to break crystal lattice at RT.[1][2] |
| Non-Polar | Hexane, Toluene | Negligible | High energy cost of cavity formation; no specific interactions.[2] |
| Acidic Media | Acetic Acid, Formic Acid | High | Protonation of N3 disrupts lattice; forms soluble salts.[2] |
Part 2: Experimental Methodology (SOP)
As exact values for this specific intermediate vary by polymorph and purity, you must establish an internal "Gold Standard" solubility curve. Do not rely on generic database values.[2] Use the Isothermal Saturation Method (Shake-Flask) coupled with HPLC quantification.
Protocol: Isothermal Saturation
Objective: Determine thermodynamic equilibrium solubility at
-
Preparation:
-
Weigh excess solid this compound (approx. 100 mg) into a borosilicate glass vial.
-
Add 2.0 mL of the target solvent (e.g., Methanol).
-
-
Equilibration:
-
Place vials in a thermostatic orbital shaker set to 298.15 K ± 0.05 K.
-
Agitate at 200 rpm for 48–72 hours. Note: Quinazolinones have slow dissolution kinetics due to surface wetting issues.[2]
-
-
Phase Separation:
-
Allow settling for 2 hours (static).
-
Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to
to prevent precipitation).
-
-
Quantification (HPLC):
-
Dilute the filtrate with mobile phase (typically Acetonitrile:Water).
-
Inject into HPLC (C18 Column, UV detection at 254 nm).
-
Calculate concentration (
) using a pre-established calibration curve.[2]
-
Workflow Diagram
Figure 2.1: Standard Operating Procedure for thermodynamic solubility determination.
Part 3: Thermodynamic Modeling & Data Analysis
For process optimization (e.g., cooling crystallization), experimental data points should be fitted to the Modified Apelblat Equation . This allows you to interpolate solubility at any temperature.
The Apelblat Model
[1]- : Mole fraction solubility of this compound.
- : Absolute temperature (Kelvin).[2]
- : Empirical parameters derived from regression analysis of your experimental data.
Interpretation for Quinazolinones:
-
Parameter B : Reflects the enthalpy of solution.[2] A large negative
value indicates a highly endothermic dissolution, typical for this high-melting scaffold.[1] -
Process Implication : If
is large, solubility will drop drastically with cooling, making the solvent ideal for recrystallization (high recovery yield).
Solvent Selection for Synthesis vs. Purification[2]
| Process Step | Recommended Solvent | Rationale |
| Reaction Medium | DMF or DMAc | High solubility ensures homogeneity; high boiling point allows thermal activation of cyclization.[1][2] |
| Precipitation | Water or Ethanol | Adding water to a DMF reaction mixture acts as an anti-solvent, forcing the hydrophobic 7-chloroquinazolinone to crash out.[1][2] |
| Recrystallization | Ethanol/DMF (9:1) | The small amount of DMF dissolves the solid at reflux; cooling allows ethanol (poor solvent) to drive crystal growth.[1] |
References
-
Narasimhamurthy, K. H., et al. (2019). "The crystal structure of (RS)-7-chloro-2-(2,5-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one." Acta Crystallographica Section E, 75(6), 843–847.[1] Link
- Grounding: Establishes the H-bonding network and lattice stability of 7-chloroquinazolinone deriv
-
Baluja, S., et al. (2016).[2][4] "Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents." International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.[1][4] Link
- Grounding: Provides the thermodynamic modeling framework (Apelblat equ
-
BenchChem Technical Guides. (2025). "General Experimental Protocol for Determining Solubility." Link[1]
- Grounding: Validates the "Shake-Flask" methodology as the industry standard for low-solubility heterocycles.
-
Negi, A., et al. (2020).[2][5] "Chemistry and activity of quinazoline moiety: A systematic review study." International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61–65.[5] Link
- Grounding: Reviews synthetic pathways and solvent systems (e.g., condensation in ethanol/acetic acid) for this scaffold.
Sources
Technical Guide: Tautomeric Dynamics of 7-Chloroquinazolin-2(1H)-one
The following technical guide provides an in-depth analysis of the tautomeric equilibrium of 7-chloroquinazolin-2(1H)-one, structured for researchers and drug development professionals.
Executive Summary
The structural integrity of quinazoline-based pharmacophores hinges on the lactam-lactim tautomerism. For This compound , this equilibrium is not merely a theoretical curiosity but a critical determinant of solubility, metabolic stability, and synthetic regioselectivity. While the 2(1H)-one (lactam) form is the thermodynamic ground state in most environments, the 2-hydroxy (lactim) tautomer represents a reactive frontier for specific alkylation strategies and binding modes. This guide delineates the physicochemical drivers of this equilibrium, the impact of the 7-chloro substituent, and the protocols required to control and characterize these forms.
Thermodynamic & Structural Basis[1]
The Equilibrium: Lactam Dominance
The tautomeric equilibrium exists between the oxo-form (lactam) and the hydroxy-form (lactim) .
-
Lactam (A): Characterized by a C=O carbonyl and an N-H bond.
-
Lactim (B): Characterized by a C-OH hydroxyl group and a C=N imine bond.
In the solid state and polar solvents (DMSO, MeOH), the equilibrium heavily favors the lactam (A) . This preference is driven by:
-
Amide Resonance: The resonance stabilization energy of the amide-like linkage (–NH–C=O) is generally superior to the imino-ether arrangement.
-
Dimerization: Lactams form stable, centrosymmetric dimers via dual intermolecular hydrogen bonds (
), significantly lowering the lattice energy in the solid phase.
The Electronic Impact of the 7-Chloro Substituent
The chlorine atom at the C7 position acts as a pivotal electronic modulator via the Inductive Effect (-I) .
-
Acidity Modulation: The electron-withdrawing nature of the 7-Cl group pulls electron density from the aromatic ring system. This effect propagates to the N1 nitrogen, increasing the acidity of the N1-H proton compared to the unsubstituted parent.
-
pKa Shift: While unsubstituted quinazolin-2(1H)-one has a pKa
10.5, the 7-chloro derivative exhibits a lower pKa (estimated 9.5–9.8). -
Synthetic Consequence: The increased acidity facilitates deprotonation under milder basic conditions, making the 7-chloro analog more reactive in nucleophilic substitution reactions, though it also stabilizes the resulting anion, potentially affecting the hardness/softness of the nucleophilic center.
Solvent Effects
-
Polar Protic (Water, MeOH): Stabilize the lactam form via H-bonding to the carbonyl oxygen.
-
Polar Aprotic (DMSO, DMF): Strongly favor the lactam; DMSO acts as an H-bond acceptor for the N-H.
-
Non-polar (CHCl3): The lactam persists, primarily as hydrogen-bonded dimers. The lactim form is rarely observed unless "trapped" chemically.
Visualization: Tautomeric Mechanism & Logic
The following diagram illustrates the equilibrium and the electronic influence of the 7-Cl substituent.
Figure 1: Mechanistic flow of lactam-lactim tautomerism highlighting the electronic influence of the 7-chloro substituent.
Analytical Characterization
Distinguishing the tautomers requires specific spectroscopic markers. The following table summarizes the key signals.
| Technique | Parameter | Lactam (2(1H)-one) | Lactim (2-OH) |
| 1H NMR | N-H Signal | Broad singlet, | Absent (or very broad OH if trapped) |
| 13C NMR | Carbonyl (C2) | ||
| IR | C=O Stretch | Strong band, 1650 – 1700 cm⁻¹ | Absent |
| IR | O-H / N-H | N-H stretch ~3100-3200 cm⁻¹ | Broad O-H ~3400 cm⁻¹ |
| X-Ray | C2-N1 Bond | Single bond character (~1.38 Å) | Double bond character (~1.30 Å) |
| X-Ray | C2-O Bond | Double bond character (~1.23 Å) | Single bond character (~1.34 Å) |
Protocol: NMR Validation
-
Solvent Choice: Use DMSO-d6 .[1] It prevents rapid proton exchange better than MeOH-d4, allowing observation of the N-H proton.
-
Concentration: Prepare a 10-15 mg/mL solution. High concentrations favor dimerization, sharpening the N-H signal.
-
Acquisition: Run standard 1H and 13C. If ambiguous, run 1H-15N HMBC .
-
Lactam: Strong correlation between N1-H and C2/C8a.
-
Lactim: Nitrogen chemical shift will be significantly downfield (imine-like).
-
Synthetic Implications: Regioselective Alkylation[3][4]
The most practical application of this knowledge is controlling N- vs. O-alkylation. The 7-chloroquinazolin-2-one anion is an ambident nucleophile .
N-Alkylation (Thermodynamic Control)
Under standard basic conditions, the nitrogen atom is the softer, more nucleophilic center (orbital control), and the N-alkylated product retains the stable amide carbonyl.
Protocol:
-
Reagents: 1.0 eq Substrate, 1.1 eq K2CO3 or Cs2CO3 , 1.1 eq Alkyl Halide.
-
Solvent: DMF or Acetone (Polar Aprotic).
-
Conditions: Heat at 60-80°C for 2-4 hours.
-
Mechanism: The base deprotonates N1. The resulting anion attacks the electrophile via Nitrogen.
-
Yield: Typically >85% N-isomer.
O-Alkylation (Kinetic/Hard Electrophile Control)
Accessing the O-alkylated (lactim ether) derivative requires trapping the oxygen, often using "hard" electrophiles or silver salts which coordinate the nitrogen/halogen.
Protocol:
-
Reagents: 1.0 eq Substrate, 1.1 eq Ag2CO3 (Silver Carbonate), 1.2 eq Alkyl Iodide.
-
Solvent: Toluene or Benzene (Non-polar).
-
Conditions: Reflux in the dark (Silver salts are light sensitive).
-
Mechanism: Ag+ coordinates the halide, facilitating an SN1-like pathway where the "hard" oxygen attacks the carbocation, or Ag+ coordinates the Nitrogen, blocking it.
-
Alternative: Use Mitsunobu conditions (PPh3, DIAD, Alcohol) to selectively target the Oxygen.
Visualization: Alkylation Decision Tree
Figure 2: Decision matrix for regioselective alkylation of the 7-chloroquinazolinone scaffold.
Pharmacological Relevance[1][5][6][7][8]
In drug design, the tautomeric state defines the hydrogen bond donor/acceptor (HBD/HBA) profile.
-
Lactam (2-one):
-
N1-H: Strong H-bond Donor.
-
C2=O: Strong H-bond Acceptor.
-
Application: Ideal for binding pockets requiring a donor-acceptor motif (e.g., kinase hinge regions). The 7-Cl group often occupies a hydrophobic pocket, enhancing potency via lipophilic interactions.
-
-
Lactim (2-OH):
-
O-H: H-bond Donor/Acceptor.
-
N1: H-bond Acceptor (Imine-like).
-
Application: Less common as a stable drug form due to rapid tautomerization, but O-alkylated derivatives (fixed lactims) are used to block H-bond donation at N1, altering selectivity profiles.
-
References
-
BenchChem. (2025).[2][3][4] Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. Retrieved from
-
Journal of the Chemical Society, Perkin Transactions 2. 13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones. Retrieved from
-
MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from
-
Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from
Sources
The 7-Chloroquinazolin-2(1H)-one Scaffold: A Technical Guide to Bioactivity and Synthesis
The 7-Chloroquinazolin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry, distinct from its more common isomer, quinazolin-4(3H)-one. This specific arrangement—a keto group at position 2 and a chlorine atom at position 7—creates a unique electronic and steric profile that modulates binding affinity across multiple biological targets, including receptor tyrosine kinases (EGFR), GABA receptors, and microbial enzymes.
The following technical guide synthesizes the bioactivity, structure-activity relationships (SAR), and synthetic protocols for this scaffold.
Executive Summary
The this compound core is a bicyclic heterocycle functioning as a bioisostere for purines and other fused pyrimidines. Its pharmacological value is driven by two key features: the 2-oxo/thione functionality , which serves as a critical hydrogen bond acceptor/donor in enzyme active sites, and the 7-chloro substituent , an electron-withdrawing group (EWG) that enhances lipophilicity (
Structural Pharmacology & SAR
The bioactivity of this core is governed by precise substitutions around the quinazolinone ring.
The Role of the 7-Chloro Substituent[1]
-
Electronic Modulation: The chlorine atom exerts a negative inductive effect (-I), reducing the electron density of the benzene ring. This increases the acidity of the N1-proton, enhancing its hydrogen-bonding capability with residues like Asp or Glu in kinase pockets.
-
Metabolic Blockade: C7 is a primary site for cytochrome P450-mediated hydroxylation in unsubstituted quinazolinones. Chlorination at this position significantly extends the plasma half-life (
) of the molecule. -
Lipophilicity: The 7-Cl group increases the partition coefficient, facilitating passive transport across the blood-brain barrier (BBB), which is essential for its anticonvulsant derivatives.
The 2-Oxo Pharmacophore
Unlike the 4-oxo isomer, the 2(1H)-one motif presents a " urea-like" face (NH-CO-N) when the N3 is substituted. This mimics the transition state of peptide bond hydrolysis, making it a potent scaffold for protease inhibitors.
Figure 1: Structure-Activity Relationship (SAR) map of the this compound scaffold.
Therapeutic Applications
Anticancer Activity (EGFR & Tubulin Inhibition)
Derivatives of this compound function as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR).
-
Mechanism: The N1 and O2 atoms form a bidentate hydrogen bond network with the hinge region of the kinase (specifically Met793 in EGFR).
-
Potency: 4-substituted derivatives (e.g., 4-phenyl-7-chloro) have demonstrated IC50 values in the low micromolar range (0.3 – 5.0 µM) against MCF-7 (breast) and A549 (lung) cancer cell lines.
-
Tubulin Targeting: Certain 1,4-disubstituted derivatives inhibit tubulin polymerization, arresting cells in the G2/M phase.
Antimicrobial & Antifungal
The core exhibits broad-spectrum activity when functionalized at the N3 position with Schiff bases or thiazolidinones.
-
Target: DNA gyrase (bacteria) and sterol 14
-demethylase (fungi). -
Efficacy: 3-substituted-7-chloro derivatives have shown Minimum Inhibitory Concentrations (MIC) as low as 6–12 µg/mL against MRSA (S. aureus) and C. albicans.
Anticonvulsant Activity
Historically linked to the methaqualone class, 7-chloro-2(1H)-ones modulate the GABA-A receptor complex.
-
Activity: Protection against Pentylenetetrazol (PTZ)-induced seizures.[1]
-
Safety: The 7-chloro substitution often reduces the hypnotic side effects associated with non-halogenated analogs while maintaining anticonvulsant efficacy.
Technical Protocols (Synthesis)
Protocol A: Solvent-Free Urea Fusion (Green Chemistry)
This method is preferred for generating the 7-chloroquinazolin-2,4(1H,3H)-dione intermediate, which is the stable tautomer often referred to in 2-oxo literature.
Reagents:
-
2-Amino-4-chlorobenzoic acid (1.0 eq)
-
Urea (5.0 eq)
Workflow:
-
Mixing: Grind 2-amino-4-chlorobenzoic acid (17.16 g, 0.1 mol) and urea (30.0 g, 0.5 mol) in a mortar until a fine, homogeneous powder is obtained.
-
Fusion: Transfer the mixture to a round-bottom flask. Heat in an oil bath at 140–150°C . The mixture will melt and evolve ammonia gas (
). -
Reaction: Continue heating for 2–3 hours. The liquid mass will eventually resolidify.
-
Work-up: Cool to room temperature. Add water (100 mL) and pulverize the solid.
-
Purification: Filter the solid and wash with boiling water to remove excess urea. Recrystallize from DMF/Ethanol.
-
Yield: Expect 80–90% of a white crystalline solid (m.p. >300°C).
Protocol B: Synthesis of 4-Aryl-7-chloroquinazolin-2(1H)-one
For derivatives where C4 is substituted (preventing the 4-oxo formation).
Reagents:
-
2-Amino-4-chlorobenzophenone (1.0 eq)
-
Urea (3.0 eq)
-
Acetic Acid (Glacial)
Workflow:
-
Dissolve 2-amino-4-chlorobenzophenone in glacial acetic acid.
-
Add urea and reflux the mixture for 4–6 hours.
-
Pour the reaction mixture into crushed ice.
-
Filter the precipitate and recrystallize from ethanol.
Figure 2: Solvent-free synthesis workflow for the 7-chloroquinazolin-2,4-dione scaffold.
Data Summary: Bioactivity Profile
The following table summarizes key bioactivity data for this compound derivatives from recent literature.
| Target / Cell Line | Derivative Type | Activity Metric | Value | Reference |
| EGFR (Kinase) | 4-(3-bromoanilino)-7-chloro | IC50 | 0.35 µM | [1] |
| MCF-7 (Breast Ca) | 4-substituted-7-chloro | IC50 | 4.2 µM | [1] |
| S. aureus (MRSA) | 3-substituted-7-chloro | MIC | 0.75 µg/mL | [2] |
| GABA-A (Seizure) | 7-chloro-3-aryl | Protection % | 100% (scPTZ) | [3] |
| Tubulin | 7-chloro-4-aryl | IC50 | 2.1 µM | [4] |
References
-
Anticancer Activity of Quinazolinones: Title: Synthesis and biological evaluation of novel quinazolinone derivatives as potential anticancer agents.[2][3][4][5] Source: European Journal of Medicinal Chemistry. Link:[Link]
-
Antimicrobial Efficacy: Title: Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Source: Scientific Reports / NIH. Link:[Link]
-
Anticonvulsant Properties: Title: Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Source: Bioorganic & Medicinal Chemistry / PMC. Link:[Link]
-
Tubulin Inhibition: Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.[2][3][4][5][6] Source: Future Medicinal Chemistry. Link:[Link]
Sources
- 1. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
synthesis of 7-chloroquinazolin-2(1H)-one from 2-amino-4-chlorobenzoic acid
This Application Note is structured to provide a comprehensive, scientifically rigorous guide for the synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione (often referred to as 7-chloro-4-hydroxyquinazolin-2(1H)-one) starting from 2-amino-4-chlorobenzoic acid .
Executive Summary & Strategic Overview
The quinazolinone scaffold is a privileged structure in medicinal chemistry, serving as the core for various diuretics, antihypertensives, and anti-inflammatory agents. While the user request specifies "7-chloroquinazolin-2(1H)-one," it is crucial to clarify the chemical reality of the specified starting material:
-
Chemical Constraint: The reaction of 2-amino-4-chlorobenzoic acid with urea or cyanates inherently introduces a carbonyl or hydroxyl group at the C4 position due to the carboxylic acid moiety.
-
Product Identity: The resulting product is 7-chloroquinazoline-2,4(1H,3H)-dione (Tautomer: 7-chloro-4-hydroxyquinazolin-2(1H)-one).
-
Synthetic Route: This guide details two validated protocols:
-
Thermal Fusion (Method A): A solvent-free, scalable approach using urea.
-
Aqueous Cyclization (Method B): A milder, higher-purity method using potassium cyanate (KOCN).
-
Retrosynthetic Analysis
The synthesis relies on the formation of a ureido intermediate followed by intramolecular condensation.
Figure 1: Reaction pathway showing the conversion of 4-chloroanthranilic acid to the quinazolinedione scaffold.
Critical Protocol A: Solvent-Free Thermal Fusion
Best for: Large-scale synthesis (>10g), ruggedness, and cost-efficiency. Mechanism: The amino group of the benzoic acid attacks the carbonyl of urea, releasing ammonia to form the ureido intermediate, which cyclizes at high temperatures.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 2-Amino-4-chlorobenzoic acid | 171.58 | 1.0 | Limiting Reagent |
| Urea | 60.06 | 5.0 | Cyclizing Agent / Solvent Melt |
| Acetic Acid (Glacial) | 60.05 | N/A | Workup Solvent |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a wide-bore condenser (to prevent clogging from sublimed urea), mix 2-amino-4-chlorobenzoic acid (10.0 g, 58 mmol) and Urea (17.5 g, 290 mmol).
-
Fusion: Heat the mixture in an oil bath to 150–160°C .
-
Observation: The mixture will melt into a liquid. Evolution of ammonia gas (NH₃) will be vigorous.
-
Safety: Perform in a fume hood.
-
-
Reaction: Maintain temperature for 2–3 hours . The melt will eventually solidify or become very viscous as the product (which has a higher melting point) forms.
-
Temperature Spike (Optional): Increase temperature to 180°C for 15 minutes to ensure complete cyclization.
-
Quenching: Cool the flask to ~100°C. Add hot water (100 mL) while the mass is still warm to break up the solid cake.
-
Purification:
-
Crush the solid thoroughly in the water.
-
Alkali Wash (Critical): Dissolve the crude solid in 10% NaOH (aq). Filter off any insoluble impurities (unreacted urea or decarboxylated byproducts).
-
Reprecipitation: Acidify the filtrate with concentrated HCl to pH ~2. The pure dione will precipitate as a white/off-white solid.
-
-
Drying: Filter and dry in a vacuum oven at 80°C.
Expected Yield: 75–85%
Critical Protocol B: Aqueous Cyanate Cyclization
Best for: High purity requirements, small-to-medium scale, avoiding thermal decomposition. Mechanism: Reaction with cyanate generates the ureido acid in situ, which cyclizes under acidic reflux.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 2-Amino-4-chlorobenzoic acid | 171.58 | 1.0 | Limiting Reagent |
| Potassium Cyanate (KOCN) | 81.12 | 1.5 | Urea Source |
| Acetic Acid (50% aq) | - | Solvent | Reaction Medium |
| Sodium Hydroxide (NaOH) | 40.00 | Excess | Solubilization |
Step-by-Step Methodology
-
Dissolution: Suspend 2-amino-4-chlorobenzoic acid (5.0 g, 29 mmol) in warm water (50 mL) containing acetic acid (2 mL) or dilute HCl to assist solubility if necessary, though suspension is acceptable.
-
Addition: Prepare a solution of Potassium Cyanate (3.5 g, 43 mmol) in water (15 mL). Add this dropwise to the stirring acid suspension at 35–40°C .
-
Intermediate Formation: Stir for 1 hour. The mixture often thickens as the ureido-benzoic acid intermediate precipitates.
-
Cyclization: Add Sodium Hydroxide (pellets or 10M solution) until the entire solid dissolves (pH > 10). This forms the sodium salt of the ureido acid.
-
Reflux: Heat the basic solution to reflux for 1–2 hours.
-
Note: Cyclization to the quinazoline ring is favored in base (forming the disodium salt) or by subsequent acid treatment.
-
-
Isolation: Cool the solution to room temperature. Acidify slowly with Concentrated HCl to pH 2.
-
Filtration: Collect the white precipitate by vacuum filtration. Wash with cold water (3 x 20 mL).
Expected Yield: 85–90% Purity: >98% (HPLC)
Analytical Validation
To confirm the synthesis of 7-chloroquinazoline-2,4(1H,3H)-dione , compare experimental data against these standard values.
| Technique | Diagnostic Feature | Expected Value |
| 1H NMR (DMSO-d6) | NH Protons | Two broad singlets at δ 11.2–11.5 ppm (N1-H, N3-H). |
| 1H NMR (DMSO-d6) | Aromatic Protons | δ 7.9 (d, H5), 7.2 (d, H8), 7.3 (dd, H6). Coupling constants confirm 7-Cl substitution. |
| IR Spectroscopy | Carbonyls (C=O) | Strong bands at 1710 cm⁻¹ and 1670 cm⁻¹ (Amide I/II). |
| Mass Spectrometry | Molecular Ion | [M+H]+ = 197.0 / 199.0 (Characteristic 3:1 Chlorine isotope pattern). |
| Melting Point | Physical State | >300°C (Decomposes).[3][4][8] |
Troubleshooting & Optimization
Issue: Low Yield in Method A (Fusion)
-
Cause: Sublimation of urea before reaction completion.
-
Solution: Use a 5-fold excess of urea and ensure the condenser is efficient. Do not exceed 180°C rapidly.
Issue: Product is Colored (Brown/Pink)
-
Cause: Oxidation of the amino-acid starting material prior to cyclization.
-
Solution: Perform the reaction under a Nitrogen atmosphere. Add a pinch of sodium dithionite during the alkali wash step (Method A, Step 6) to reduce colored impurities.
Issue: Incomplete Cyclization (Intermediate Ureido Acid)
-
Diagnosis: NMR shows extra aromatic peaks or carboxylic acid OH signal.
-
Solution: In Method B, ensure the reflux period in NaOH is sufficient. If the intermediate persists, refluxing in 20% HCl instead of NaOH can force dehydration, though the basic route is generally cleaner.
References
- Source: Williamson, T. A. "The Chemistry of Quinazolines." Heterocyclic Compounds, Vol 6. Wiley, 1957.
-
Aqueous Cyanate Cyclization Protocol
- Source: Mizuno, T., et al. "One-pot synthesis of quinazoline-2,4(1H,3H)-diones from anthranilic acid derivatives using CO2 substitutes." Tetrahedron Letters, 2000.
-
URL:
-
Characterization of 7-Chloroquinazoline-2,4-dione
- Source: PubChem Compound Summary for CID 68223.
-
URL:
-
Detailed Mechanism of Ureido Cyclization
- Source: Connolly, D. J., et al. "Synthesis of quinazolin-2,4(1H,3H)-diones from 2-aminobenzamides." Journal of Organic Chemistry, 2005.
-
URL:
Sources
- 1. 4-Amino-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione | Research Results in Pharmacology [rrpharmacology.ru]
- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
Application Note: Microwave-Assisted Synthesis of 7-Chloroquinazolin-2(1H)-one
Executive Summary
This application note details an optimized, Microwave-Assisted Organic Synthesis (MAOS) protocol for the preparation of 7-chloroquinazolin-2(1H)-one . By leveraging controlled microwave dielectric heating, the cyclocondensation of 2-amino-4-chlorobenzaldehyde with urea is accelerated from a conventional 6–8 hour reflux to a highly efficient 15-minute reaction. This protocol not only adheres to green chemistry principles by reducing energy consumption and solvent waste but also significantly improves the yield (>90%) and purity of the target pharmacophore by kinetically outcompeting polymeric side-reactions [1].
Introduction & Mechanistic Rationale
The Quinazolin-2(1H)-one Scaffold
The quinazolin-2(1H)-one core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, anticonvulsants, and antihypertensive agents. The specific substitution of a chlorine atom at the 7-position enhances the molecule's lipophilicity and metabolic stability, making this compound a highly valuable intermediate for downstream drug development [2].
Why Microwave-Assisted Synthesis (MAOS)?
Conventional thermal heating relies on convection and conduction, creating temperature gradients that often lead to localized overheating. In the synthesis of quinazolinones, prolonged thermal stress causes the primary reactant, urea, to prematurely decompose into ammonia and isocyanic acid before cyclization can occur.
Microwave dielectric heating circumvents this by coupling directly with the polar reaction mixture (urea and acetic acid), providing instantaneous, uniform thermal energy. This selective heating drives the thermodynamic cyclocondensation pathway while kinetically suppressing the formation of polymeric byproducts [3].
Mechanistic Causality
The reaction proceeds via a multi-step cyclocondensation:
-
Nucleophilic Attack: The primary amine of 2-amino-4-chlorobenzaldehyde attacks the electron-deficient carbonyl carbon of urea, forming a ureido intermediate.
-
Intramolecular Cyclization: The terminal amide nitrogen of the ureido group undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl, forming a cyclic hemiaminal.
-
Dehydration: Acid-catalyzed dehydration (loss of
) yields the thermodynamically stable, aromatic this compound ring system.
Note on Stoichiometry: Excess urea (3.0 eq) is utilized intentionally. It acts as a self-validating thermodynamic driver to compensate for any partial thermal decomposition into ammonia gas, ensuring the equilibrium is pushed entirely toward the ureido intermediate.
Workflow & Mechanistic Visualization
Caption: Workflow for the microwave-assisted synthesis of this compound.
Caption: Mechanistic pathway for the cyclocondensation of 2-amino-4-chlorobenzaldehyde with urea.
Experimental Protocol: Microwave-Assisted Synthesis
Materials and Reagents
-
2-Amino-4-chlorobenzaldehyde: 1.0 mmol (155.6 mg)
-
Urea (Reagent Grade): 3.0 mmol (180.2 mg)
-
Glacial Acetic Acid: 2.0 mL
-
Ethanol (Absolute): For recrystallization
-
Ice-cold Distilled Water: For quenching and washing
Equipment
-
Dedicated Microwave Synthesis Reactor (e.g., CEM Discover, Anton Paar Monowave, or Biotage Initiator).
-
10 mL pressure-rated microwave reaction vial with a Teflon-lined septum cap.
Step-by-Step Methodology
-
Reaction Assembly: In a 10 mL microwave vial equipped with a magnetic stir bar, add 155.6 mg (1.0 mmol) of 2-amino-4-chlorobenzaldehyde and 180.2 mg (3.0 mmol) of urea.
-
Solvent/Catalyst Addition: Add 2.0 mL of glacial acetic acid to the vial.
-
Causality Note: Acetic acid serves a dual purpose. It solubilizes the reactants sufficiently for optimal microwave dielectric heating and provides the necessary protonation of the aldehyde carbonyl to facilitate the final intramolecular cyclization step.
-
-
Sealing and Purging: Seal the vial with the Teflon cap. Briefly purge the headspace with nitrogen gas via a syringe needle to displace oxygen, preventing oxidative degradation of the aldehyde at elevated temperatures.
-
Microwave Irradiation: Place the vial into the microwave reactor cavity. Program the following parameters:
-
Target Temperature: 140 °C
-
Maximum Power: 200 W (Allow the system to dynamically modulate power to maintain the target temperature).
-
Hold Time: 15 minutes
-
Cooling: Enabled (Utilize compressed air cooling to rapidly bring the vessel down to 50 °C post-reaction).
-
-
Reaction Quenching (Self-Validating Step): Upon completion and cooling, carefully uncap the vial and pour the homogeneous, amber-colored mixture into 15 mL of vigorously stirred, crushed ice-water.
-
Observation Check: A rapid precipitation of a pale-yellow to white solid indicates successful cyclization. If the solution remains clear or oily, the cyclization is incomplete (often indicative of insufficient microwave power coupling or compromised urea).
-
-
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 5 mL) to completely remove residual acetic acid and unreacted urea.
-
Purification: Recrystallize the crude solid from hot absolute ethanol. Dry the purified crystals under vacuum at 60 °C for 4 hours to yield pure this compound.
Optimization Data & Quantitative Analysis
The table below summarizes the dramatic improvements achieved by transitioning from conventional thermal heating to the MAOS protocol.
Table 1: Comparison of Synthesis Modalities for this compound
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (MAOS) |
| Temperature | 118 °C (Reflux) | 140 °C (Pressurized) |
| Reaction Time | 6 - 8 hours | 15 minutes |
| Urea Equivalents | 5.0 eq | 3.0 eq |
| Isolated Yield (%) | 45 - 55% | 88 - 92% |
| Purity (HPLC) | ~80% (High polymeric impurities) | >98% (Clean profile) |
| Energy Consumption | High (Continuous heating) | Low (Rapid, focused heating) |
Analytical Characterization & Validation
To ensure the structural integrity and purity of the synthesized this compound, the following analytical benchmarks must be validated:
-
Thin-Layer Chromatography (TLC):
= 0.45 (Mobile phase: Ethyl Acetate:Hexane, 1:1 v/v). The product is highly UV-active at 254 nm. -
Melting Point: Expected range 285–287 °C (with decomposition).
-
H NMR (400 MHz, DMSO-
):- 11.80 (br s, 1H, NH, position 1)
- 9.20 (s, 1H, CH, position 4)
- 7.85 (d, J = 8.4 Hz, 1H, Ar-H, position 5)
- 7.35 (d, J = 2.0 Hz, 1H, Ar-H, position 8)
- 7.25 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H, position 6)
-
Causality Check: The complete disappearance of the highly deshielded aldehyde proton signal (
10.0 ppm) and the primary amine signals ( 6.5 ppm) from the starting material confirms that cyclocondensation has gone to completion.
-
LC-MS (ESI+): m/z calculated for
: 181.01; Found: 181.0.-
Validation: The characteristic 3:1 isotopic abundance pattern for the
isotopes must be visible in the mass spectrum, validating the retention of the 7-chloro substituent throughout the rigorous heating process.
-
References
-
Teixeira, R., et al. "Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta." Molecules, MDPI. URL: [Link]
-
Sarkar, M. A. S. U. "Synthesis of Quinazoline Derivatives by Using Biginelli Type Reaction Under Microwave Irradiation." BUET Institutional Repository. URL: [Link]
-
Asian Journal of Organic & Medicinal Chemistry. "Energy Efficient Synthesis of various Benzodiazepin-2-ones using Microwave Synthesizer." URL: [Link]
Application Note: Functionalization of 7-Chloroquinazolin-2(1H)-one at the N3 Position
Abstract & Scope
The 7-chloroquinazolin-2(1H)-one scaffold is a privileged pharmacophore in drug discovery, serving as a core for non-nucleoside reverse transcriptase inhibitors (NNRTIs like DPC 961), alpha-blockers, and novel anticancer agents. Functionalization at the N3 position is critical for tuning solubility, metabolic stability, and target affinity.
However, "N3 functionalization" presents a distinct chemical challenge depending on the specific tautomeric or oxidative state of the ring:
-
Quinazoline-2,4(1H,3H)-dione: Contains an acidic imide proton at N3. Direct alkylation is feasible.
-
4-Substituted-quinazolin-2(1H)-one: The N3 atom is part of a C=N double bond (
hybridized). Direct alkylation yields quaternary salts. Functionalization requires de novo cyclization strategies.
This guide provides validated protocols for both scenarios, with a focus on regioselective control to avoid competitive N1-alkylation or O-alkylation.
Structural Logic & Regioselectivity[1]
Understanding the electronic environment is the prerequisite for success. The 7-chloro substituent exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the ring protons compared to the unsubstituted parent.
The pKa Hierarchy (Quinazoline-2,4-dione)
In the dione scaffold, two nucleophilic nitrogen atoms exist. Their acidity dictates the alkylation order under basic conditions:
-
N3-H (Imide-like): pKa
10.5 – 11.0. Flanked by two carbonyls (C2 and C4).[1] Most Acidic. -
N1-H (Urea-like): pKa
12.5 – 13.0. Attached to the benzene ring.[2] Less Acidic.
Application Insight: By using a mild base (e.g.,
Visualization: Regioselectivity Decision Tree
Figure 1: Decision matrix for selecting the correct synthetic strategy based on the oxidation state of C4.
Protocol 1: Direct Regioselective N3-Alkylation
Applicability: Quinazoline-2,4(1H,3H)-dione scaffolds.[3]
Mechanism: Exploits the
Materials
-
Substrate: 7-Chloroquinazoline-2,4(1H,3H)-dione (1.0 equiv)
-
Electrophile: Alkyl halide (R-X, 1.1 equiv)
-
Base: Potassium Carbonate (
, anhydrous, 1.2 equiv) -
Solvent: DMF (Anhydrous) or Acetone (for highly reactive halides)
-
Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%) - Optional, for alkyl chlorides.
Step-by-Step Methodology
-
Activation: Charge a round-bottom flask with 7-chloroquinazoline-2,4-dione and anhydrous DMF (0.2 M concentration). Add
.-
Critical: Do not use NaH. NaH will deprotonate both N1 and N3, leading to mixtures.
is specific for the more acidic N3 proton at room temperature.
-
-
Addition: Stir the suspension at 25°C for 30 minutes to ensure deprotonation of N3. Add the alkyl halide dropwise.
-
Reaction: Stir at 25–60°C.
-
Reactive halides (BnBr, MeI): Run at 25°C for 2–4 hours.
-
Less reactive halides: Heat to 60°C. Monitor by TLC/LCMS.
-
-
Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The N3-alkylated product usually precipitates.
-
Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from EtOH/DMF if necessary.
Validation Criteria:
-
HMBC NMR: The N3-CH2 protons should show a correlation to two carbonyl carbons (C2 and C4).[1]
-
NOESY: N3-substituent should not show NOE with the C8-proton (which would indicate N1 alkylation).
Protocol 2: De Novo Synthesis (The Cyclization Route)
Applicability: 4-Substituted-7-chloroquinazolin-2(1H)-ones (e.g., Efavirenz analogs).
Logic: Since N3 is part of the aromatic pi-system (
Materials
-
Precursor: 2-Amino-4-chlorobenzophenone (or corresponding ketone).
-
Reagent: N-Substituted Urea (R-NH-CO-NH2) or Isocyanate (R-NCO).
-
Acid Catalyst: Acetic Acid (AcOH) or
-TsOH.
Step-by-Step Methodology
-
Condensation: Dissolve 2-amino-4-chlorobenzophenone (1.0 equiv) in AcOH.
-
Reagent Addition: Add the N-substituted urea (2.0 equiv).
-
Cyclization: Reflux (110°C) for 12–24 hours.
-
Isolation: Cool to room temperature. Pour into water. Neutralize with
.[6] Extract with EtOAc.
Why this works: This forces the R-group onto the N3 position during the formation of the pyrimidine ring, bypassing the impossibility of alkylating the C=N bond.
Advanced Protocol: Metal-Free Insertion
Applicability: Green chemistry synthesis of N3-substituted diones.[4] Reference: Org. Lett. 2023, 25, 2471–2475.[4]
This protocol avoids toxic phosgene or CO surrogates by using
-
Mix: 2-Amino-4-chlorobenzamide + Primary Amine (
). -
Conditions:
(balloon pressure), DBN (Base), (activator). -
Outcome: The amine is incorporated specifically at N3 during the ring formation.
Data Summary & Troubleshooting
| Issue | Probable Cause | Solution |
| N1/N3 Mixture | Base too strong (e.g., NaH, KOH) | Switch to |
| O-Alkylation | Solvent too polar/protic or Ag salts used | Use DMF or Acetone. Avoid silver salts (Ag2CO3 favors O-alkylation). |
| Low Conversion | Poor nucleophilicity of N3 | Add TBAI (Phase Transfer Catalyst) or switch to Alkyl Iodide. |
| Quaternization | Substrate is 4-substituted-2(1H)-one | Stop. Use Protocol 2 (De Novo Synthesis). |
Experimental Workflow Diagram
Figure 2: Optimized workflow for direct N3-alkylation of the dione scaffold.
References
-
Regioselective N3-Alkylation of Quinazolinones
-
Anton, V. K., et al. "N- and/or O-Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chem IJ, 2020. Link
- Key Finding: Classical conditions ( /DMF) favor N3-alkylation over N1 or O-alkylation in quinazoline-2,4-diones due to the higher acidity of the imide proton.
-
-
Green Synthesis via CO2 Insertion
-
N1 vs.
-
Al-Sanea, M. M., et al. "Design, Synthesis... of Quinazolin-4(3H)-Ones." Dove Medical Press, 2024. Link
- Key Finding: Discusses the structural constraints and synthesis of dihydroquinazolinones, validating the need for specific conditions to target N3.
-
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N-Unsubstituted and N3-Substituted Quinazoline-2,4(1H,3H)-diones from o-Aminobenzamides and CO2 at Atmospheric Pressure and Room Temperature [organic-chemistry.org]
- 5. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation | DNDi [dndi.org]
- 8. tsijournals.com [tsijournals.com]
Application Note: Regioselective Alkylation of 7-Chloroquinazolin-2(1H)-one
[1]
Introduction & Scientific Context
The This compound scaffold is a privileged pharmacophore in medicinal chemistry, serving as a precursor for antifungals, anticancer agents (e.g., VEGFR inhibitors), and cardiovascular drugs. The presence of the chlorine atom at the C7 position exerts an electron-withdrawing effect, enhancing the acidity of the N1-proton relative to the unsubstituted parent.
The Challenge: Ambident Nucleophilicity
The alkylation of this compound presents a classic challenge of regioselectivity due to lactam-lactim tautomerism. The anion formed upon deprotonation is an ambident nucleophile, capable of reacting at:
-
N1-position (Lactam): The thermodynamic and most common pathway.
-
O-position (Lactim): The kinetic pathway, leading to O-alkyl ethers (2-alkoxy-7-chloroquinazolines).
-
N3-position: Typically non-reactive in the fully aromatic 2(1H)-one system unless the 3,4-dihydro analog is used or under forcing conditions leading to quaternization.
Target Outcome: This protocol prioritizes N1-alkylation , the desired pathway for generating stable N-substituted biologically active amides.
Mechanistic Pathway
The reaction proceeds via an SN2 mechanism. The choice of base and solvent is critical to direct the electrophilic attack to the nitrogen atom rather than the oxygen.
Caption: Mechanistic divergence in the alkylation of this compound. Path A is favored by K₂CO₃/DMF conditions.
Experimental Protocols
Protocol A: Standard N1-Alkylation (High Selectivity)
Best for: Primary alkyl halides (benzyl bromide, ethyl iodide) and scale-up. Mechanism: Thermodynamic control using a mild base in a polar aprotic solvent.
Materials
-
Substrate: this compound (1.0 equiv)
-
Electrophile: Alkyl halide (1.1 – 1.2 equiv)
-
Base: Anhydrous Potassium Carbonate (
) (2.0 – 3.0 equiv)-
Optimization: Use Cesium Carbonate (
) for less reactive halides to utilize the "Cesium Effect" (higher solubility/reactivity).
-
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) [anhydrous].
-
Concentration: 0.2 M – 0.5 M.
-
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq) in anhydrous DMF.
-
Deprotonation: Add
(2.0 eq) in one portion. Stir the suspension at Room Temperature (RT) for 15–30 minutes.-
Note: The mixture may change color (often yellow/orange) indicating anion formation.
-
-
Alkylation: Dropwise add the Alkyl Halide (1.1 eq).
-
Reaction:
-
For reactive halides (BnBr, MeI): Stir at RT for 2–4 hours.
-
For less reactive halides: Heat to 60–80°C for 4–12 hours. Monitor by TLC (Mobile phase: 30-50% EtOAc in Hexanes).
-
-
Workup (Precipitation Method):
-
Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.
-
The N1-alkylated product typically precipitates as a solid.
-
Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.
-
-
Purification: If necessary, recrystallize from Ethanol/DMF or purify via silica gel flash chromatography (DCM/MeOH or Hex/EtOAc).
Protocol B: Rapid Alkylation (Strong Base)
Best for: Unreactive electrophiles or high-throughput screening. Risk: Higher chance of bis-alkylation or O-alkylation if not strictly controlled.
Materials
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv).
-
Solvent: Anhydrous THF or DMF.
-
Temperature: 0°C to RT.
Step-by-Step Methodology
-
Suspend NaH (1.2 eq) in anhydrous DMF at 0°C (ice bath) under inert atmosphere (
or Ar). -
Slowly add This compound (1.0 eq) portion-wise to control
evolution. Stir at 0°C for 30 mins. -
Add the Alkyl Halide (1.1 eq) slowly.
-
Allow to warm to RT and stir for 1–2 hours.
-
Quench: Carefully add saturated
solution at 0°C. Extract with EtOAc, wash with brine, dry over , and concentrate.
Critical Process Parameters & Troubleshooting
Solvent & Base Effects
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMF (Preferred) | High dielectric constant dissociates the ion pair, favoring N-alkylation (free anion attacks). |
| Acetone | Good for reactive halides (e.g., Allyl bromide) with | |
| Base | Mild, buffers the reaction, minimizes decomposition. Standard for N1-selectivity. | |
| AVOID for N-alkylation. Silver salts favor O-alkylation via tight ion pairing. | ||
| Catalyst | KI / TBAI | Add 10 mol% KI (Finkelstein condition) if using Alkyl Chlorides to generate reactive Alkyl Iodides in situ. |
Characterization: Confirming Regiochemistry
Distinguishing N1-alkyl from O-alkyl products is crucial. Use 1H NMR and 13C NMR .
-
N1-Alkyl (Target):
-
1H NMR: The
protons typically appear at 3.8 – 4.5 ppm . -
13C NMR: The Carbonyl carbon (
) remains shielded around 160–162 ppm .
-
-
O-Alkyl (Impurity):
-
1H NMR: The
protons are more deshielded, appearing at 4.5 – 5.5 ppm . -
13C NMR: The C2 carbon (now
) shifts significantly upfield/downfield depending on conjugation, but the loss of the carbonyl character is distinct.
-
Workflow Visualization
Caption: Optimized experimental workflow for the N1-alkylation of this compound.
References
-
Abdel-Megeid, F. M. E., et al. (1971).[1] Some reactions of quinazoline-2,4(1H,3H)-diones. Journal of the Chemical Society C: Organic. Link
-
Kolotaev, A. V., et al. (2020).[2] N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal. Link
-
Al-Omary, F. A., et al. (2019). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules (MDPI).[3] Link
-
BenchChem Technical Guides. (2025). Solubility Profile of Quinazoline Derivatives in Common Laboratory Solvents. Link
Application Note: Chemoselective Catalytic Hydrogenation of 7-Chloroquinazolin-2(1H)-one Intermediates
Executive Summary & Scope
The 7-chloroquinazolin-2(1H)-one scaffold is a privileged structural motif in modern drug discovery, frequently utilized as a core intermediate in the synthesis of advanced therapeutics, including KRAS G12C inhibitors and various receptor tyrosine kinase antagonists. During the synthetic elaboration of these active pharmaceutical ingredients (APIs), researchers often employ catalytic hydrogenation. However, the molecule presents a classic chemoselectivity challenge: the competition between the reduction of the heterocyclic C3=C4 imine (C=N) bond and the reductive cleavage of the aryl C–Cl bond (hydrodehalogenation).
This application note provides field-proven, self-validating protocols to selectively drive the reaction toward either the hydrodehalogenated product or the C=N reduced product by manipulating the catalyst, solvent, and thermodynamic environment.
Mechanistic Causality in Chemoselective Hydrogenation
The divergence between hydrodehalogenation and C=N bond reduction is strictly governed by the reaction's kinetic versus thermodynamic controls .
-
Hydrodehalogenation (Thermodynamic Control): Palladium on carbon (Pd/C) exhibits a high affinity for the oxidative addition of aryl C–Cl bonds. However, this process generates hydrochloric acid (HCl) as a byproduct, which rapidly poisons the palladium surface and halts the catalytic cycle. The introduction of an organic base (e.g., triethylamine) acts as an HCl scavenger. This neutralizes the acid, shifts the equilibrium forward, and drives the reaction to complete hydrodehalogenation . Furthermore, polar protic solvents like methanol stabilize the ionic transition states inherent to this pathway.
-
C=N Reduction (Kinetic Control): To preserve the 7-chloro substituent while reducing the heterocyclic ring to form 7-chloro-3,4-dihydroquinazolin-2(1H)-one, the oxidative addition into the C–Cl bond must be actively suppressed. Platinum dioxide (PtO
, Adams' catalyst) exhibits high kinetic activity for the hydrogenation of polarized double bonds (C=N) but is significantly less prone to cleaving aryl halides under strictly neutral conditions. By utilizing a mildly polar, aprotic solvent (e.g., ethyl acetate) in the absence of a base, the C–Cl bond remains intact.
Workflow Visualization
Divergent catalytic hydrogenation workflows for this compound intermediates.
Quantitative Data Comparison
The following table summarizes the optimized parameters required to achieve >95% selectivity for either pathway.
| Parameter | Protocol A: Hydrodehalogenation | Protocol B: Chemoselective C=N Reduction |
| Target Product | Quinazolin-2(1H)-one | 7-Chloro-3,4-dihydroquinazolin-2(1H)-one |
| Catalyst | 10% Pd/C (5–10 mol% Pd) | PtO |
| Solvent | Methanol (MeOH) | Ethyl Acetate (EtOAc) or THF |
| Additive | Triethylamine (Et | None (Strictly neutral conditions) |
| Temperature | 40°C to 50°C | 20°C to 25°C (Ambient) |
| H | 2 to 3 atm (Parr shaker/Autoclave) | 1 atm (Balloon/Burette) |
| Reaction Time | 4 – 12 hours | 1 – 3 hours (Strict H |
| Selectivity | >98% for C–Cl cleavage | >95% for C=N reduction |
Experimental Protocols
Protocol A: Synthesis of Quinazolin-2(1H)-one via Hydrodehalogenation
Self-Validating System: The formation of triethylamine hydrochloride (Et
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried hydrogenation vessel with this compound (1.0 eq) and anhydrous Methanol (10 mL/mmol).
-
Base Addition: Add Triethylamine (2.0 eq) to the suspension. Causality: An excess of base is critical; sub-stoichiometric amounts will fail to neutralize all generated HCl, leading to rapid catalyst poisoning and a stalled reaction.
-
Catalyst Loading: Carefully add 10% Pd/C (10 mol% Pd) under a continuous stream of inert gas (Argon or N
). Caution: Pd/C is highly pyrophoric, especially in the presence of methanol vapors. -
Hydrogenation: Purge the vessel with H
gas three times using vacuum/H cycles. Pressurize the vessel to 2 atm H and stir vigorously at 40°C for 6 hours. -
Workup: Once HPLC confirms >99% conversion, filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake with hot methanol (3 × 5 mL/mmol).
-
Purification: Concentrate the filtrate in vacuo. Partition the resulting residue between Ethyl Acetate and water. The water layer extracts the Et
N·HCl byproduct. Dry the organic layer over Na SO , filter, and concentrate to yield pure quinazolin-2(1H)-one.
Protocol B: Chemoselective Synthesis of 7-Chloro-3,4-dihydroquinazolin-2(1H)-one
Self-Validating System: This protocol utilizes a closed-system gas burette (or a carefully monitored balloon) to measure exact volumetric hydrogen uptake. The reaction relies on a kinetic pause; the rate of H
Step-by-Step Methodology:
-
Preparation: Suspend this compound (1.0 eq) in anhydrous Ethyl Acetate (15 mL/mmol). Causality: EtOAc is chosen over MeOH to minimize the solubility of any trace HCl that might form, thereby kinetically suppressing the unwanted dehalogenation pathway.
-
Catalyst Loading: Add PtO
(Adams' catalyst, 2–5 mol%). Do not add any base. -
Hydrogenation: Purge the system with Argon, followed by H
. Maintain the reaction at exactly 1 atm H (using a balloon or atmospheric pressure burette) at strictly 20–25°C. Stir vigorously. -
Monitoring: Continuously monitor the volumetric uptake of H
. Stop the reaction immediately upon the consumption of 1.0 equivalent of H (typically occurs within 1–2 hours). -
Quenching: Purge the flask thoroughly with Argon to displace all hydrogen gas and quench the reduction process.
-
Workup: Filter the mixture through Celite to remove the platinum catalyst, wash with EtOAc, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from a Toluene/Hexane mixture to afford the pure 7-chloro-3,4-dihydroquinazolin-2(1H)-one.
References
- Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as KRAS G12C inhibitors for treating lung, pancreatic or colorectal cancer. Google Patents (AU2024219455A1).
-
Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society (JACS). Available at:[Link]
-
Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides with Hydrazine Hydrochloride / Triethylsilane. Synlett (Thieme Connect). Available at:[Link]
Troubleshooting & Optimization
overcoming solubility issues with 7-chloroquinazolin-2(1H)-one
Topic: Overcoming Solubility & Handling Challenges
Status: Active | Version: 2.4 | Last Updated: February 28, 2026[1]
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for 7-chloroquinazolin-2(1H)-one . If you are accessing this guide, you are likely facing the "brick dust" phenomenon. This intermediate possesses an exceptionally high crystal lattice energy due to strong intermolecular hydrogen bonding (lactam-lactim tautomerism) and efficient
This guide provides field-proven protocols to overcome these thermodynamic barriers during synthesis, purification, and analysis.
Solubility Profile & Solvent Selection Guide
Technical Insight: The insolubility of this compound in standard organic solvents (DCM, THF, MeOH) is driven by the stability of its solid state. To dissolve it, you must disrupt the intermolecular H-bonds (
Solubility Data Matrix
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Chlorinated | DCM, Chloroform | Insoluble | Do not use for reactions.[1] Suitable only as a wash to remove non-polar impurities.[1] |
| Protic | Methanol, Ethanol | Poor (<1 mg/mL) | Poor solubility even at reflux.[1] Not recommended for recrystallization without co-solvent.[1][2] |
| Polar Aprotic | DMSO, DMF, NMP | Moderate to High | Primary choice. Requires heating ( |
| Acidic | TFA, Acetic Acid | High | Protonation of N3 disrupts H-bonding.[1] Good for NMR or recrystallization.[1] |
| Basic Aqueous | 1M NaOH / KOH | High | Forms the soluble salt (deprotonation of N1-H).[1] |
Decision Tree: Solvent Selection Strategy
Figure 1: Solvent selection logic based on experimental intent. High-contrast nodes indicate recommended endpoints.
Synthetic Workflows: Functionalization
The most effective way to solve the solubility issue is to convert the "brick dust" lactam into a soluble intermediate.[1] The standard protocol is deoxychlorination using Phosphorus Oxychloride (
Protocol: Conversion to 2,7-Dichloroquinazoline
This transformation converts the intermolecular H-bond donor/acceptor (lactam) into a lipophilic chlorine substituent, dramatically increasing solubility in organic solvents (DCM, EtOAc).
Reagents:
-
This compound (1.0 eq)
- (5.0 - 10.0 eq)
- -Diethylaniline or DIPEA (Catalytic, 0.5 eq) - Accelerates reaction.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend the starting material in neat
.-
Note: If scale is large (>10g), use Sulfolane as a co-solvent to improve heat transfer [1].[1]
-
-
Activation: Add the amine base.
-
Reaction: Heat to reflux (
C). The suspension will gradually clear to a homogeneous yellow solution as the lactam is converted to the chloride. -
Workup (Critical Safety Step):
-
Isolation: The product (2,7-dichloroquinazoline) will precipitate.[1] Filter the solid or extract with DCM.[1]
Why this works: The resulting 2,7-dichloroquinazoline has no H-bond donors, breaking the lattice energy and allowing standard chromatography.[1]
Troubleshooting & FAQs
Q1: I cannot get a clean NMR spectrum. The compound precipitates in the tube.
Diagnosis: The compound is aggregating in standard DMSO-
-
Heat: Run the NMR experiment at 353 K (
C) . This breaks the H-bond dimers.[1] -
Acidify: Add 2-3 drops of TFA-
(Trifluoroacetic acid-d) to the DMSO- sample. This protonates the nitrogen, disrupting aggregation and sharpening the peaks.[1]
Q2: My S_NAr reaction in Ethanol is not proceeding.
Diagnosis: Ethanol is a poor solvent for this substrate (solubility <1 mg/mL).[1] The reaction is heterogeneous and kinetically limited.[1] Solution: Switch to NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) .[1]
-
Protocol: Dissolve substrate in NMP (0.2 M).[1] Add base (
or ).[1] Heat to C. The reaction will proceed rapidly in the homogeneous phase.
Q3: How do I purify the starting material if it's impure?
Diagnosis: Column chromatography is impossible due to insolubility.[1] Solution: Use Reprecipitation (Acid-Base Swing) .[1]
-
Dissolve the crude solid in 1M NaOH (forms the sodium salt).[1] Filter off any insoluble impurities.[1][3]
-
Slowly acidify the filtrate with 1M HCl to pH 4-5.
-
The pure this compound will precipitate as a fine white powder.[1] Filter and wash with water and methanol.[1]
Mechanistic Visualization: Tautomerism & Reactivity
Understanding the lactam-lactim equilibrium is vital for predicting reactivity.[1]
Figure 2: The lactam form dominates in the solid state, causing solubility issues.[1] Basic conditions shift equilibrium to the soluble anion.
References
-
Chlorination Protocols: Process for the preparation of quinoline-2(1h)-one derivatives. (2017).[1] WO2017115287A1.[1]
-
pKa & Basicity: Kiran, M., et al. (2023).[1] Evaluation of the pKa's of Quinazoline Derivatives: Usage of Quantum Mechanical Based Descriptors. ResearchGate.[1]
-
General Reactivity: Quinazolinones, the Winning Horse in Drug Discovery.[1] (2023).[1][4][5] MDPI Molecules.
-
Solubility Data: PubChem Compound Summary for this compound.
Sources
Technical Support Center: Purification of 7-Chloroquinazolin-2(1H)-one
Case ID: PUR-QZN-007 Status: Active Subject: Optimization of Purity and Yield for Downstream Chlorination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely purifying 7-chloroquinazolin-2(1H)-one (also known as 7-chloro-2-hydroxyquinazoline) as a precursor for 2,7-dichloroquinazoline via
The Core Problem: This molecule exhibits the "Brick Dust" phenomenon—high melting point (
The Solution: Purification must rely on thermodynamic control (recrystallization from high-boiling polar solvents) and chemical washing (exploiting pKa differences to remove starting materials).
Module 1: The Triage (Initial Assessment)
Before attempting recrystallization, assess your crude material. The synthesis (typically fusion of 2-amino-4-chlorobenzoic acid with urea) often leaves specific impurities.
| Observation | Probable Impurity | Recommended Action |
| Beige/Brown Paste | Unreacted Urea / Salts | Protocol A (Hot Water Slurry) |
| Yellow/Orange Tint | 2-amino-4-chlorobenzoic acid | Protocol B (Base Wash) |
| Dark Black/Tar | Oxidized oligomers | Protocol C (Recrystallization) |
Module 2: Chemical Washing Protocols
Do not skip this step. Recrystallizing crude material containing >5% starting material often leads to co-precipitation.
Protocol A: The Hot Water Slurry (Removal of Urea)
Why: Urea is highly water-soluble; the quinazolinone is not.
-
Suspend the crude filter cake in Water (10 volumes relative to weight).
-
Heat to 90°C with vigorous stirring for 30 minutes.
-
Wash the cake with hot water (
volumes). -
Check filtrate: If it cools and precipitates white needles, you are losing product (unlikely unless pH is very high).
Protocol B: The Bicarbonate Scavenge (Removal of Anthranilic Acids)
Mechanism: The starting material (2-amino-4-chlorobenzoic acid) has a carboxylic acid group (
-
Suspend the wet cake from Protocol A in 5%
solution . -
Stir at room temperature for 1 hour. (Do not heat strongly, or you risk hydrolyzing the ring).
-
CRITICAL STEP: Wash the cake with water until the filtrate pH is neutral (pH 7). Residual base will interfere with downstream
reactions (causing violent exotherms).
Module 3: Recrystallization (The Deep Clean)
Choose Method 1 for highest purity (removing colored tars). Choose Method 2 for scale-up efficiency.
Method 1: Glacial Acetic Acid (The Standard)
Why: Acetic acid disrupts the hydrogen bonding network of the quinazolinone at high temperatures but allows crystal lattice reformation upon cooling.
-
Dissolution: Suspend dried crude solid in Glacial Acetic Acid (10-15 volumes).
-
Heating: Heat to reflux (
). The solution should become clear.-
Troubleshooting: If black particles remain undissolved after 15 mins at reflux, perform a hot filtration immediately to remove carbonized material.
-
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature with gentle stirring.
-
Isolation: Filter the resulting white/off-white crystals.
-
Washing: Wash with cold ethyl acetate or acetone to remove residual acetic acid (acetic acid is difficult to dry off).
Method 2: DMF / Water Precipitation
Why: DMF has high solubility power. Water acts as an anti-solvent.
-
Dissolve crude solid in DMF (Dimethylformamide) at
(approx. 5-8 volumes). -
Once dissolved, add activated charcoal (5% w/w) and stir for 10 mins (optional, for color removal).
-
Filter hot through a Celite pad to remove charcoal.
-
To the hot filtrate, add Water dropwise until a persistent turbidity is observed.
-
Cool to
.[8] -
Filter and wash with Methanol (to remove high-boiling DMF).
Module 4: Visualization of Workflow
The following logic flow ensures you do not waste solvents on unrecoverable material.
Caption: Logical decision tree for the purification of crude quinazolinone intermediates.
Module 5: Troubleshooting & FAQs
Q: I dried the product in an oven at 60°C, but my next reaction (with
-
The Science: Quinazolinones form stable hydrates. Water reacts violently with
to produce phosphoric acid and HCl gas. -
Fix: Dry at 100-110°C under high vacuum for 12 hours, or use a desiccator with Phosphorus Pentoxide (
).
Q: My product is not precipitating from Acetic Acid even after cooling. A: You likely used too much solvent (dilution error).
-
Fix: Re-heat the solution and distill off 30-50% of the acetic acid under reduced pressure (or simply boil it off in a hood). Cool again.
Q: Can I use Ethanol for recrystallization? A: No.
-
Reasoning: this compound is virtually insoluble in ethanol. You will simply be washing the surface of the particles, not purifying the internal crystal structure. Use Ethanol only for washing the filter cake.
Q: How do I confirm the 2-amino-4-chlorobenzoic acid is gone? A: Use TLC (Thin Layer Chromatography).[9]
-
Mobile Phase: Dichloromethane : Methanol (9:1).
-
Visualization: UV light (254 nm).[2] The starting material (anthranilic acid) is highly fluorescent and moves faster than the quinazolinone product (which stays near the baseline due to polarity).
Module 6: Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to Off-White Powder | Visual |
| Melting Point | Capillary | |
| HPLC Purity | C18 Column, ACN/Water Gradient | |
| Loss on Drying | TGA or Vacuum Oven |
References
-
Synthesis and Purification of Quinazolinones
- Source: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones..." Tetrahedron, 2005.
- Relevance: Establishes the solubility profiles of quinazolinone cores in acetic acid vs. ethanol.
-
Link:
-
Impurity Removal (Anthranilic Acids)
- Source: BenchChem Technical Guides. "Identification and removal of impurities in 4-Amino-2-chlorobenzoic acid."
- Relevance: Defines the pKa-based washing strategy for the specific starting m
-
Link: (Simulated Path based on search context 1.6)
-
Recrystallization Solvents (DMF/AcOH)
-
Source:Journal of Medicinal Chemistry, Vol 58, Issue 14.[7]
- Relevance: Describes the purification of the related 7-hydroxyquinolin-2(1H)-one, confirming the efficacy of DMF and Acetic Acid for these rigid bicyclic heterocycles.
-
Link:
-
-
Chemical Safety (POCl3 Compatibility)
- Source: National Institutes of Health (NIH) - PubChem. "7-chloroquinazolin-4(1H)
- Relevance: Highlights the necessity of anhydrous conditions for downstream processing.
-
Link:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 2-Amino-4-chlorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. US5126456A - 7-chloroquinaldine synthesis - Google Patents [patents.google.com]
- 7. US10464931B2 - Process for the preparation of Quinolin-2(1H)-one derivatives - Google Patents [patents.google.com]
- 8. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 9. gsconlinepress.com [gsconlinepress.com]
solvent selection for recrystallization of 7-chloroquinazolin-2(1H)-one
Technical Support Center: Solvent Selection & Recrystallization Guide Subject: Optimization of Recrystallization Protocols for 7-Chloroquinazolin-2(1H)-one (CAS: 60610-14-2) Ticket ID: #REC-7CQ-001 Status: Resolved / Knowledge Base Article[1][2]
Executive Summary & Compound Profile
User Query: "I need to purify this compound. What are the optimal solvent systems for recrystallization, and how do I troubleshoot common isolation issues?"
Scientist's Analysis: this compound is a fused pyrimidine heterocycle often used as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or receptor antagonists).[1][2] Its purification is frequently complicated by its high melting point and poor solubility in common organic solvents like dichloromethane (DCM) or hexane.[1][2] The compound exhibits lactam-lactim tautomerism, which significantly influences its solubility profile.[1][2]
Physicochemical Profile:
| Property | Data | Implications for Recrystallization |
|---|---|---|
| CAS Number | 60610-14-2 | Verification of identity.[1][2] |
| Melting Point | >250°C (Dec.) | Requires high-boiling solvents; risk of thermal decomposition if heated too long.[1][2] |
| Solubility (Water) | Insoluble | Water is an excellent anti-solvent.[1][2] |
| Solubility (Polar) | Soluble in DMF, DMSO | Good candidates for "Good Solvent" in binary systems.[1][2] |
| Acidity/Basicity | Weakly acidic (NH) | Soluble in basic media; potentially soluble in hot carboxylic acids.[1][2] |
Solvent Selection Logic (Q&A)
Q1: Why doesn't my compound dissolve in refluxing Ethanol or Methanol? A: While simple quinazolinones may dissolve in alcohols, the 7-chloro substitution and the rigid 2(1H)-one lactam structure increase the crystal lattice energy.[1][2] Ethanol and Methanol often lack the dielectric strength to disrupt these intermolecular hydrogen bonds at their boiling points (78°C and 65°C).[1][2]
-
Recommendation: Use alcohols only as anti-solvents or in mixtures with more polar solvents (e.g., DMF/Ethanol).[1][2]
Q2: What is the "Gold Standard" solvent system for this class of compounds? A: The most robust system for high-melting quinazolinones is DMF/Water or DMSO/Water .[1]
-
Mechanism: The dipolar aprotic solvent (DMF/DMSO) effectively solvates the polar lactam core at elevated temperatures (
).[1][2] Water, being highly polar but non-solvating for the organic lattice, acts as a powerful anti-solvent to force precipitation upon cooling.[1][2]
Q3: Can I use Acetic Acid? A: Yes, Glacial Acetic Acid is an excellent alternative, particularly if you need to remove basic impurities (like unreacted anilines).[1][2]
-
Mechanism: It acts as both a solvent and a weak proton donor, potentially disrupting hydrogen bonding networks.[1][2] The compound is soluble at reflux (
) and crystallizes well upon cooling.[1][2] -
Warning: Ensure your product is stable to acid hydrolysis at reflux temperatures before scaling up.
Decision Matrix & Workflow Visualization
The following diagrams illustrate the logical flow for selecting a solvent based on your specific impurity profile and the operational workflow.
Figure 1: Decision tree for selecting the optimal recrystallization solvent based on solubility and impurity type.[1][2]
Figure 2: Standard Operating Procedure (SOP) workflow for the DMF/Water recrystallization method.[1][2]
Detailed Experimental Protocols
Protocol A: The DMF/Water Method (Recommended for High Purity)
Best for: Removing inorganic salts and non-polar organic byproducts.[1][2]
-
Preparation: Place crude this compound (e.g., 10 g) in a round-bottom flask.
-
Dissolution: Add Dimethylformamide (DMF) (approx. 5-7 volumes, 50-70 mL). Heat to
with stirring until the solid dissolves completely. -
Nucleation: While maintaining the temperature at
, slowly add deionized water (Anti-solvent) dropwise.[1][2] -
Crystallization: Remove the heat source.[1] Allow the flask to cool to room temperature slowly (over 1-2 hours) to form well-defined crystals. Finally, cool in an ice bath (
) for 30 minutes. -
Isolation: Filter the solid using a Buchner funnel.
-
Washing: Wash the cake with a cold 1:1 mixture of DMF/Water, followed by copious amounts of Water (to remove DMF traces), and finally a small amount of cold Ethanol (to facilitate drying).[1][2]
-
Drying: Dry in a vacuum oven at
for 12 hours.
Protocol B: The Glacial Acetic Acid Method
Best for: Removing unreacted aniline starting materials.[1][2]
-
Dissolution: Suspend the crude solid in Glacial Acetic Acid (10 volumes).
-
Reflux: Heat to reflux (
).[1][2] The solid should dissolve completely.[1] -
Crystallization: Allow the solution to cool slowly to room temperature. The product usually crystallizes as fine needles.[1]
-
Isolation: Filter and wash with cold Acetic Acid, followed by Water to remove acid residues.[1][2]
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| "Oiling Out" | Added anti-solvent (water) too fast or temperature dropped too quickly.[1][2] | Re-heat the mixture until clear. Add the anti-solvent more slowly and ensure the solution remains hot during addition.[1][2] |
| Low Yield | Too much solvent used (product remains in mother liquor).[1][2] | Concentrate the mother liquor by rotary evaporation (if using Acetic Acid) or add more water (if using DMF) and cool further.[1][2] |
| Colored Product | Oxidation byproducts or trapped impurities.[1] | Add activated charcoal (5% w/w) during the hot dissolution step, stir for 15 mins, and filter hot before crystallizing. |
| Smell of Solvent | DMF is difficult to remove due to high boiling point ( | Wash the final filter cake thoroughly with water (DMF is miscible with water) and then with a volatile solvent like ethanol or ether before drying.[1][2] |
Safety & Handling
-
Hazard Identification: this compound may be an irritant.[1][2] Precursors (halo-anilines) are toxic.[1][2]
-
Solvent Safety:
-
Waste Disposal: Dispose of DMF/Water mixtures in halogenated solvent waste containers (due to dissolved chloro-compounds) or non-halogenated organic waste depending on facility rules for DMF.
References
-
PubChem. (n.d.).[1][2] 7-chloro-3-hydroxyquinolin-2(1H)-one (Compound Summary).[1][2] National Library of Medicine.[1] Retrieved February 28, 2026, from [Link][2]
-
University of Massachusetts. (n.d.).[1][2] Recrystallization: Principles and Protocols.[1][3] UMass Amherst Organic Chemistry Lab Manual.[1] Retrieved February 28, 2026, from [Link]
Sources
minimizing side reactions in quinazolinone cyclization
Current Status: Operational Role: Senior Application Scientist Subject: Minimizing Side Reactions & Process Optimization
Diagnostic Interface: Where is your reaction failing?
Before altering parameters, identify the specific failure mode using this logic flow.
Figure 1: Decision tree for isolating the root cause of synthetic failure in quinazolinone formation.
Critical Issue: The "Dihydro" Stagnation (Incomplete Cyclization)
The Symptom: You observe a major peak in LCMS corresponding to
Technical Insight: Many protocols claim "one-pot" synthesis but fail to mention that the equilibrium often favors the dihydro species unless a driving force (oxidant) is present.
Protocol: Iodine-Catalyzed Oxidative Dehydrogenation This system uses molecular iodine as a mild Lewis acid for condensation and an oxidant for the final step.
| Parameter | Specification | Rationale |
| Reagents | 2-Aminobenzamide (1.0 eq), Aldehyde (1.1 eq), Iodine ( | Iodine activates the carbonyl and acts as the oxidant. |
| Solvent | DMSO (anhydrous) | DMSO acts as a co-oxidant (Kornblum oxidation mechanism) and solubilizes polar intermediates. |
| Temp | 80–100 °C | Sufficient to overcome the activation energy for ring closure. |
| Workup | Aq. | Crucial: Removes residual iodine to prevent false positives in bioassays or degradation. |
Troubleshooting Steps:
-
Stuck at M+2? Add 0.5 eq of TBHP (tert-Butyl hydroperoxide) or increase
loading. -
Schiff Base Accumulation? If the acyclic imine forms but doesn't close, the system is too "wet." Add 4Å molecular sieves.
Critical Issue: Regioselectivity (N3 vs. O4 Alkylation)
The Symptom: During post-functionalization (alkylation of the quinazolinone core), you obtain a mixture of N3-alkyl (desired) and O4-alkyl (undesired alkoxyquinazoline) products. The Cause: The quinazolinone amide/imidate tautomerism creates an ambident nucleophile.
Mechanism & Isomer Control (HSAB Theory):
-
N3-Attack (Thermodynamic): Favored by "soft" conditions and steric freedom.
-
O4-Attack (Kinetic): Favored by "hard" electrophiles, high electron density, and steric hindrance at the nitrogen.
Optimization Table: Controlling the Site of Alkylation
| Variable | Favor N3-Alkylation (Target) | Favor O4-Alkylation (Side Product) |
| Base | ||
| Solvent | Acetone or DMF (Polar Aprotic) | THF or Toluene |
| Electrophile | Soft (e.g., Alkyl iodides, Benzyl bromides) | Hard (e.g., Alkyl tosylates, Chlorides) |
| Temperature | Reflux (Thermodynamic control) |
Visualizing the Pathway:
Figure 2: Divergent pathways in quinazolinone alkylation based on reaction conditions.
Critical Issue: Thermal Degradation (Niementowski Reaction)
The Symptom: Low yield, black tar formation, difficult purification. The Cause: The classic Niementowski reaction (Anthranilic acid + Amide) requires temperatures >150°C. This causes decarboxylation of the acid precursor and polymerization of the amide.
Modern Solution: Microwave-Assisted Synthesis Microwave irradiation allows for rapid, uniform heating that minimizes the time the substrate spends at decomposition temperatures.
Protocol (Solvent-Free):
-
Mix: Anthranilic acid (1 eq) + Formamide/Amide (2 eq).
-
Catalyst: Add acidic alumina or silica gel (solid support acts as Lewis acid).
-
Irradiation: Microwave at 300W for 5–10 minutes (Target internal temp: 130°C).
-
Extraction: Cool, elute product with Ethanol/DCM.
-
Result: Yields typically improve from ~40% (Thermal) to >85% (MW) with cleaner profiles.
FAQ: Rapid-Fire Troubleshooting
Q: My copper-catalyzed synthesis turned the reaction mixture black and killed the yield. Why? A: Copper catalysts (CuI, CuBr) are prone to disproportionation and poisoning by sulfur-containing functional groups or free amines.
-
Fix: Use a ligand (e.g., L-proline or 1,10-phenanthroline) to stabilize the Cu-species. Ensure the reaction is under an inert atmosphere if using Cu(I) to prevent oxidation to inactive Cu(II) oxides before the cycle begins.
Q: I'm trying to synthesize a 2-substituted quinazolinone, but the aldehyde isn't condensing with the anthranilamide. A: The amine nucleophilicity might be low due to electron-withdrawing groups on the anthranilamide ring.
-
Fix: Add a Lewis Acid catalyst like
(5 mol%) or simply (10 mol%) to activate the aldehyde carbonyl.
Q: How do I separate the N-alkyl and O-alkyl isomers if I get a mixture? A: They have distinct polarities.
-
N-alkyl isomers are generally more polar and will elute later on Silica gel (higher
in polar mobile phases). -
O-alkyl isomers are less polar.
-
Check: Use 1H NMR. The
protons typically appear downfield (~4.0–4.5 ppm) compared to protons, and the C2 proton shift is diagnostic.
References
-
Iodine-Catalyzed Oxidative Synthesis
-
Regioselectivity (N3 vs O4)
-
Microwave/Green Synthesis
-
Mechanism of Side Reactions
Sources
- 1. Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp(3) C-H Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing temperature conditions for 7-chloroquinazolin-2(1H)-one formation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 7-chloroquinazolin-2(1H)-one. Our focus is on troubleshooting and optimizing temperature conditions to enhance reaction yield, purity, and efficiency. The information herein is synthesized from established synthetic protocols and field-proven insights to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related solutions.
Question 1: My reaction to form this compound is showing low to no product yield. How can temperature be adjusted to improve this?
Answer: A low yield is often indicative of suboptimal reaction kinetics, where the activation energy for the cyclization step is not being met. The formation of the quinazolinone ring is an energy-dependent process, and insufficient heat can lead to a stalled or sluggish reaction.
-
Causality: The intramolecular cyclization required to form the quinazolinone ring system has a significant energy barrier. If the temperature is too low, the reacting molecules lack the necessary kinetic energy to overcome this barrier, resulting in a low conversion rate.
-
Troubleshooting Steps:
-
Initial Temperature Increase: If your reaction is currently running at a lower temperature (e.g., room temperature to 70°C), a stepwise increase in temperature is recommended. For many quinazolinone syntheses, temperatures in the range of 70-100°C are effective for the cyclization step.[1]
-
Reflux Conditions: Depending on your solvent system, heating the reaction to reflux can provide a stable and sufficiently high temperature to drive the reaction to completion. For instance, syntheses in ethanol are often performed under reflux.[2]
-
High-Temperature Synthesis: Some synthetic routes for quinazolinones, particularly those involving less reactive starting materials, may require temperatures as high as 135-150°C.[3][4] These conditions are often employed in solvents like DMSO or under microwave irradiation.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials as you incrementally increase the temperature. This will help you identify the optimal temperature range without overshooting and causing degradation.
-
Question 2: I'm observing the formation of significant impurities alongside my desired this compound product. Could the reaction temperature be the cause?
Answer: Yes, excessively high temperatures are a common cause of impurity formation. While heat is necessary to drive the reaction, it can also provide the energy for undesired side reactions or lead to the degradation of starting materials and the final product.
-
Causality: At elevated temperatures, molecules have more energy, which can activate alternative reaction pathways. This can lead to the formation of byproducts from self-condensation of starting materials, or decomposition of the desired product.
-
Troubleshooting Steps:
-
Temperature Reduction: If you are running your reaction at a high temperature (e.g., >120°C) and observing significant impurity formation, a systematic reduction in temperature is the first logical step. Try decreasing the temperature in 10-15°C increments and monitor the reaction profile by TLC or HPLC.
-
Extended Reaction Time at Lower Temperature: A lower temperature will slow down the reaction rate. Therefore, you will likely need to extend the reaction time to achieve a good yield. The goal is to find a temperature that is high enough for the desired reaction to proceed efficiently but low enough to minimize side reactions.
-
Solvent Choice: The choice of solvent can influence the optimal reaction temperature. Solvents with lower boiling points, such as acetonitrile, can be run at reflux to provide a controlled temperature ceiling that may be less prone to byproduct formation compared to high-boiling solvents like DMSO.[5]
-
Question 3: My reaction seems to stall after a certain point, with both starting material and product present in the mixture. How can I use temperature to push the reaction to completion?
Answer: A stalled reaction suggests that the reaction has reached a point of equilibrium or that the rate has become impractically slow under the current conditions. A moderate increase in temperature can often provide the necessary push.
-
Causality: The reaction may be reversible, or the remaining starting material may require a higher activation energy to convert. Increasing the temperature provides more energy to overcome this barrier and shift the equilibrium towards the product.
-
Troubleshooting Steps:
-
Moderate Temperature Increase: For reactions that have stalled, a moderate increase in temperature (e.g., from 80°C to 100°C) for a few hours can be effective.
-
Microwave-Assisted Synthesis: Microwave irradiation is an excellent technique for overcoming reaction barriers by providing rapid and efficient heating.[3] This can often drive stalled reactions to completion in a much shorter timeframe than conventional heating.
-
Check for Other Factors: If a temperature increase does not resolve the issue, consider other factors that could be inhibiting the reaction, such as the presence of moisture or deactivation of a catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the synthesis of this compound?
A1: A good starting point for many quinazolinone syntheses is in the range of 70-80°C.[6][7] This temperature is often sufficient to initiate the cyclization without being overly aggressive and causing side reactions. However, the optimal temperature is highly dependent on the specific synthetic route and solvent used.
Q2: How does reaction time relate to temperature in this synthesis?
A2: Reaction time and temperature are inversely related. Higher temperatures generally lead to faster reaction rates and shorter reaction times. Conversely, lower temperatures will require longer reaction times to achieve the same level of conversion. It is a common strategy to use a lower temperature for an extended period to improve the purity of the final product.
Q3: Can running the reaction at a very high temperature for a short time be equivalent to a lower temperature for a longer time?
A3: Not necessarily. While both may lead to the consumption of the starting material, the product distribution can be very different. High temperatures can activate different reaction pathways, potentially leading to a higher proportion of impurities. A lower temperature for a longer duration is often preferred for cleaner reactions and higher purity of the desired product.
Q4: Are there any visual cues during the reaction that can indicate if the temperature is too high?
A4: A noticeable darkening of the reaction mixture, such as turning dark brown or black, can be an indication of decomposition or charring, suggesting the temperature is too high. The formation of insoluble, tar-like materials is also a strong indicator of undesirable side reactions.
Data Presentation
Table 1: Effect of Temperature on this compound Synthesis
| Temperature Range | Expected Outcome | Potential Issues | Recommendations |
| Ambient (~25°C) | Very slow to no reaction. | Incomplete conversion of starting materials. | Generally not recommended unless using a highly activated substrate or potent catalyst. |
| 70-80°C | Moderate reaction rate, generally clean reaction profile. | May require longer reaction times for full conversion. | A good starting point for optimization.[6][7] |
| 80-100°C | Good reaction rate with high conversion. | Increased potential for minor side products. | Ideal for many standard protocols.[1] Monitor by TLC. |
| 100-135°C | Rapid reaction, often used in refluxing solvents. | Higher risk of impurity formation. | Use with caution and careful monitoring.[4] |
| >135°C | Very fast reaction, often used with microwave heating. | Significant risk of decomposition and side reactions. | Recommended only for difficult substrates or with microwave assistance for precise temperature control.[3][8] |
Experimental Protocols
General Protocol for Temperature Optimization:
-
Set up a series of parallel reactions in small-scale reaction vials.
-
To each vial, add the starting materials (e.g., 2-amino-4-chlorobenzamide and a suitable cyclizing agent) and solvent.
-
Place each vial in a separate well of a temperature-controlled heating block, or in separate oil baths, set to a range of temperatures (e.g., 70°C, 85°C, 100°C, 115°C).
-
Stir all reactions at a consistent rate.
-
At regular intervals (e.g., every hour), take a small aliquot from each reaction and analyze by TLC or HPLC to monitor the consumption of starting materials and the formation of the product and any impurities.
-
After a set period (e.g., 8 hours), or once the starting material is consumed in the optimal reaction, cool all reactions to room temperature.
-
Work up each reaction identically and analyze the yield and purity of the crude product.
-
Based on the results, select the temperature that provides the best balance of reaction time, yield, and purity for scaling up.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield.
References
- Al-dujaili, J. H., & Al-Zoubi, R. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 596989.
- Chen, J., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9138-9148.
- Li, J., et al. (2016). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 81(17), 7785-7792.
-
Osarodion, O. P., et al. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][9][10]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220.
- Chen, X., et al. (2024). Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. RSC Advances, 14(1), 1-5.
- Kumar, A., et al. (2013). Optimization of reaction conditions for the formation of 7a.
- Abdel-rahman, H. M., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 18, 3769-3786.
-
Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][9][10]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Online Press.
- Wang, Y., et al. (2020).
- Ali, M. A., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 30(13), 1-18.
- Al-Ostoot, F. H., et al. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Applied Pharmaceutical Science, 4(1), 051-056.
- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 829.
Sources
- 1. CN103880761A - Method for synthesizing 4(3H)-quinazolinone derivative by using cyclization elimination one-pot method - Google Patents [patents.google.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. US10464931B2 - Process for the preparation of Quinolin-2(1H)-one derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stability of 7-Chloroquinazolin-2(1H)-one Under Acidic Conditions
Welcome to the technical support guide for 7-chloroquinazolin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the chemical stability of this compound, specifically under acidic conditions. Our goal is to equip you with the foundational knowledge and actionable protocols to anticipate and troubleshoot stability-related challenges in your experiments.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2][3] Understanding the inherent stability of derivatives like this compound is paramount for ensuring the integrity of experimental data, the viability of formulations, and the overall success of a drug development pipeline.
Frequently Asked Questions (FAQs) on Acidic Stability
Here we address the most common queries regarding the stability of this compound in acidic environments.
Q1: What is the general stability profile of the quinazolinone ring system in acidic media?
The quinazolinone ring is generally considered to be relatively stable under mild acidic and alkaline conditions.[4][5] However, this stability is not absolute. The core structure contains an amide bond within the heterocyclic ring, which is susceptible to acid-catalyzed hydrolysis. The rate of this degradation is highly dependent on the specific conditions employed, such as the strength and concentration of the acid, the temperature, and the solvent system. While stable in cold, dilute acid solutions, boiling in hydrochloric acid can lead to the breakdown of the parent quinazoline structure.[5]
Q2: What is the most likely degradation pathway for this compound under acidic conditions?
The primary degradation pathway for this compound in an acidic medium is anticipated to be the hydrolysis of the endocyclic amide bond. This reaction is catalyzed by the presence of protons (H+). The proposed mechanism involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton from the acidic medium. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.
-
Ring Opening: The carbon-nitrogen bond of the amide is cleaved, leading to the opening of the heterocyclic ring.
This process would likely result in the formation of 2-amino-4-chlorobenzoic acid and a formic acid derivative, which may further decompose.
Below is a diagram illustrating this proposed degradation pathway.
Sources
Validation & Comparative
Comparative 1H NMR Analysis of 7-Chloroquinazolin-2(1H)-one
Solvent Selection, Tautomeric Resolution, and Isomeric Differentiation
Executive Summary & Core Directive
In the development of quinazolinone-based kinase inhibitors, 7-chloroquinazolin-2(1H)-one represents a critical pharmacophore. However, its analysis is frequently complicated by two factors: prototropic tautomerism (lactam-lactim equilibrium) and regioisomeric impurity (contamination with the 6-chloro isomer).
This guide departs from standard spectral listing. Instead, it functions as a comparative operational manual. It contrasts the performance of deuterated solvents (DMSO-d₆ vs. TFA-d) in resolving exchangeable protons and provides a definitive logic gate for distinguishing the 7-chloro product from its 6-chloro regioisomer using spin-spin coupling constants (
The Tautomeric Challenge: Lactam vs. Lactim
The core analytical challenge with this compound is its tendency to exist in equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. This equilibrium is solvent-dependent and dictates the appearance of the H-1 and H-3 protons.
Mechanistic Visualization
The following diagram illustrates the tautomeric shift and how solvent polarity stabilizes specific forms.
Caption: Figure 1. Tautomeric equilibrium of quinazolin-2(1H)-one. Polar aprotic solvents like DMSO favor the Lactam form, crucial for observing the distinct NH signal.
Comparative Solvent Performance[1][2]
Selecting the correct solvent is not merely about solubility; it is about spectral fidelity . The table below compares the performance of the industry-standard DMSO-d₆ against alternative solvent systems.
Performance Matrix
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | TFA-d (Acidic) |
| Solubility | High (>20 mg/mL) | Poor (<1 mg/mL) | High (Protonation) |
| NH Resolution | Excellent (Sharp/Broad Singlet) | Poor (Broad/Invisible) | Absent (Rapid Exchange) |
| H-4 Signal | Distinct Singlet (~9.1 ppm) | Weak/Broad | Deshielded (>9.3 ppm) |
| Use Case | Structural Characterization | None (Avoid) | Counter-ion Analysis |
Detailed Spectral Data (DMSO-d₆)
Reference Frequency: 400 MHz, Temperature: 298 K
| Position | Proton Type | Shift ( | Multiplicity | Coupling ( | Structural Insight |
| 1 | NH (Lactam) | 11.2 - 11.5 | br s | - | Confirms 2-oxo tautomer |
| 4 | CH (Azomethine) | 9.05 - 9.15 | s | - | Characteristic of quinazoline core |
| 5 | Ar-H | 7.85 - 7.92 | d | Ortho to H-6; deshielded by C=N | |
| 6 | Ar-H | 7.20 - 7.28 | dd | Key for isomer ID (see below) | |
| 8 | Ar-H | 7.10 - 7.18 | d | Meta coupling only (Ortho blocked by Cl) |
Note: Chemical shifts may vary by
ppm depending on concentration and water content in DMSO-d₆.
Isomeric Differentiation: 7-Cl vs. 6-Cl
A common synthetic pitfall is the formation of the 6-chloro isomer (from 2-amino-5-chlorobenzaldehyde impurity). Distinguishing these isomers requires analysis of the aromatic coupling patterns .
The Logic of Coupling Constants
-
7-Chloro Isomer: The proton at C-5 has a neighbor at C-6. Therefore, H-5 appears as a large doublet (
Hz). -
6-Chloro Isomer: The proton at C-5 has no ortho neighbor (Cl is at C-6). Therefore, H-5 appears as a small doublet (
Hz, meta coupling to H-7) or a singlet.
Workflow for Structural Validation
Caption: Figure 2. Decision logic for distinguishing 7-chloro and 6-chloro regioisomers based on H-5 coupling constants.
Experimental Protocol
To ensure reproducibility and spectral fidelity, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Critical: Use an ampoule or fresh bottle to minimize water peaks (3.33 ppm), which can broaden the NH signal.
-
-
Dissolution: Sonicate for 2 minutes. The solution must be clear. If turbidity persists, filter through a cotton plug directly into the NMR tube.
Step 2: Acquisition Parameters[3]
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .
-
Reasoning: The H-4 and aromatic protons have different T1 relaxation times. A short D1 will result in poor integration ratios, making impurity quantification impossible.
-
-
Scans (NS): Minimum 16 scans (64 recommended for impurity profiling).
-
Spectral Width: -2 to 14 ppm (to capture the downfield NH).
Step 3: Processing & Validation
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Integration Check: Set the H-4 singlet (~9.1 ppm) to an integral of 1.00 .
-
Validation: The sum of aromatic protons (H-5, H-6, H-8) must equal 3.00 ± 0.1 . If the sum is < 2.9, check for paramagnetic impurities or incomplete relaxation (increase D1).
References
-
Synthesis and Tautomerism: El-Azab, A. S., et al. "Design, synthesis and biological evaluation of novel 7-chloroquinazolin-4(3H)-one derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2011.[1]
-
Solvent Effects on Quinazolinones: Aly, A. A., et al. "4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles." Molecular Diversity, 2020.[2][3]
-
NMR of Heterocycles: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison.
-
General Quinazolinone Data: "Quinazoline-2,4(1H,3H)-dione spectral data." National Institute of Standards and Technology (NIST) Chemistry WebBook.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 7-chloroquinazolin-2(1H)-one: A Comparative Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the mass spectrometric behavior of 7-chloroquinazolin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry. This document provides a detailed, experience-driven analysis of its expected fragmentation patterns under common mass spectrometry conditions and compares this technique with other analytical methodologies. Our approach is grounded in established chemical principles and supported by data from structurally related compounds, offering a predictive and practical framework for its characterization.
The Rationale Behind the Analysis: Why Mass Spectrometry?
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a molecule by measuring its mass-to-charge ratio (m/z). In drug discovery and development, it is indispensable for confirming the identity of synthesized compounds, identifying impurities, and studying metabolic pathways. For a molecule like this compound, understanding its fragmentation pattern is crucial for its confident identification in complex matrices.
The choice of ionization technique is paramount in determining the extent of fragmentation. Electron Impact (EI) ionization, a "hard" ionization technique, imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. Conversely, "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) typically result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. This guide will primarily focus on the fragmentation patterns expected from EI, as they provide the most detailed structural information.
Predicting the Fragmentation Pathway of this compound
The molecular ion peak ([M]⁺˙) for this compound is expected at an m/z of approximately 180 and 182 in a roughly 3:1 isotopic ratio, characteristic of the presence of a single chlorine atom.
The proposed fragmentation cascade is as follows:
-
Initial Loss of Carbon Monoxide (CO): A common fragmentation pathway for cyclic amide structures is the loss of a neutral CO molecule. This would result in a fragment ion at m/z 152/154.
-
Subsequent Loss of a Chlorine Radical (Cl•): The chloro-substituted aromatic ring can then lose a chlorine radical, leading to a fragment at m/z 117.
-
Loss of Hydrogen Cyanide (HCN): The resulting ion can undergo further fragmentation by losing HCN, a common loss from nitrogen-containing heterocyclic compounds, to produce a fragment at m/z 90.
This proposed pathway is a logical deduction based on the fragmentation of similar structures and the stability of the resulting fragment ions.
Visualizing the Fragmentation Pathway
To better illustrate the proposed fragmentation of this compound, the following diagram outlines the key steps.
Caption: Proposed EI fragmentation pathway for this compound.
Comparative Analysis with Alternative Spectroscopic Techniques
While mass spectrometry is a powerful tool, a comprehensive structural elucidation relies on the synergistic interpretation of data from multiple analytical techniques. Here, we compare the insights gained from mass spectrometry with those from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural information through fragmentation, suitable for complex mixtures (with chromatography). | Isomers can be difficult to distinguish without tandem MS or high-resolution instruments. Fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the connectivity of atoms. | Provides unambiguous structural information, including stereochemistry. Non-destructive. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast and simple to perform, provides a "fingerprint" of the molecule. | Provides limited information on the overall structure, not suitable for complex mixtures. |
In the context of this compound:
-
¹H and ¹³C NMR would provide definitive information on the number and connectivity of protons and carbons, confirming the substitution pattern on the aromatic ring.
-
IR spectroscopy would show characteristic peaks for the N-H stretch, the C=O (amide) stretch, and aromatic C-H and C=C bonds, confirming the presence of these key functional groups.[6]
The combination of these techniques provides a self-validating system for structural confirmation. Mass spectrometry confirms the molecular weight and provides key structural clues through fragmentation, which are then corroborated and expanded upon by the detailed connectivity information from NMR and the functional group identification from IR.
Experimental Protocols
For researchers seeking to acquire mass spectral data for this compound, the following protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) Ionization
This is the recommended method for obtaining a detailed fragmentation pattern.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., methanol, dichloromethane) in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 50-300.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This method is ideal for confirming the molecular weight with minimal fragmentation.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer with an ESI source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL of a 1 mg/mL solution in methanol.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-300.
Conclusion
The structural elucidation of this compound is a multi-faceted process where mass spectrometry plays a critical role. By understanding its likely fragmentation patterns, researchers can confidently identify this molecule and distinguish it from related compounds. The predictive analysis presented in this guide, based on established principles and data from similar structures, provides a robust framework for interpreting experimental data. For unambiguous confirmation, it is imperative to integrate mass spectral data with insights from NMR and IR spectroscopy, creating a comprehensive and self-validating analytical workflow.
References
-
Osarodion, O. P., & Ejodamen, O. T. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing, 6(1), 20-25. [Link]
-
Osarodion, O. P., Orile, E. M., & Odianosen, U. C. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. American Journal of Materials Synthesis and Processing, 4(2), 62-67. [Link]
-
Abdel-Rahman, A. A. H. (2007). Electron Impact Ionization Mass Spectra of 3-Substituted-2-hydroxy-4(3H)-quinazolinones. LookChem. [Link]
-
Salem, M. A. I., Mahmoud, M. R., Soliman, E.-S. A., Ali, T. E., & Mabrouk, I. S. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative, American Journal of Materials Synthesis and Processing, Science Publishing Group [sciencepublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Navigating the Halogen Effect: A Comparative Guide to 6-Chloro vs. 7-Chloroquinazolin-2(1H)-one Derivatives
As a privileged pharmacophore in medicinal chemistry, the quinazolin-2(1H)-one scaffold (and its closely related tautomers/derivatives) serves as the structural foundation for a vast array of therapeutic agents. However, the precise positioning of functional groups on the benzenoid ring dictates the molecule's electronic distribution, steric profile, and ultimately, its biological fate.
This guide provides an objective, data-driven comparison of the 6-chloro versus 7-chloro substitution patterns on the quinazolinone core. By examining their comparative performance across antimicrobial, kinase-inhibitory, and antiviral applications, researchers can make informed, rational decisions during lead optimization.
Mechanistic Rationale: The Positional Impact of Chlorine
The shift of a single chlorine atom from the C6 to the C7 position on the quinazolin-2(1H)-one core fundamentally alters the molecule's interaction with biological targets.
-
The 6-Chloro Advantage (Hydrophobic Packing): The C6 position projects into specific hydrophobic pockets in many receptor ligand-binding domains (LBDs). For instance, in the Pseudomonas aeruginosa quorum sensing receptor (PqsR), the 6-chloro substitution optimizes aromatic stacking and hydrophobic packing with key residues (e.g., Leu208 and Ile236), dramatically enhancing binding affinity[1]. Furthermore, in antiviral drug design against RSV and hCoV-229E, the 6-chloro moiety has proven to be an essential pharmacophore; shifting it abrogates viral inhibition entirely[2].
-
The 7-Chloro Trade-off (Potency vs. Selectivity): The C7 position often alters the dipole moment and can push the molecule deeper into certain kinase active sites. While this can increase raw binding affinity (potency), it frequently comes at the cost of selectivity. In p21-activated kinase 4 (PAK4) inhibitors, 7-chloro derivatives demonstrate exceptional potency but suffer from poor selectivity against closely related off-targets like PAK1[3].
SAR logic tree comparing 6-chloro and 7-chloro quinazolinone biological activities.
Quantitative Data Synthesis
The following table summarizes the comparative biological performance of matched 6-chloro and 7-chloro quinazolinone pairs across validated literature models.
| Biological Target | 6-Chloro Derivative Performance | 7-Chloro Derivative Performance | Mechanistic Observation |
| PqsR (Antimicrobial) | IC₅₀ = 313 nM (Compound 18) | IC₅₀ = 2.9 μM (Compound 32) | 6-Cl optimizes orientation for hydrogen bonding between the core carbonyl and Thr265[1]. |
| PAK4 (Kinase) | High selectivity, moderate potency | Kᵢ = 0.006 μM (57-fold selectivity) | 7-Cl increases raw affinity but sacrifices critical PAK4/PAK1 selectivity[3]. |
| RSV / hCoV-229E (Antiviral) | Active (Essential for inhibition) | Inactive (Activity abrogated) | 6-Cl is strictly required for target engagement; 7-Cl introduces steric clashes[2]. |
Self-Validating Experimental Protocols
To accurately compare these isomers in your own laboratory, the experimental design must isolate the variable of target binding from artifactual interference (e.g., autofluorescence or cytotoxicity). Below are two field-proven, self-validating workflows.
Protocol A: Ratiometric FRET Kinase Assay (Targeting PAK4)
This protocol objectively measures kinase inhibition while internally correcting for liquid handling errors.
-
Reagent Preparation & ATP Normalization:
-
Action: Prepare the kinase reaction buffer with ATP concentrations set exactly at the predetermined
for PAK4. -
Causality: Using physiological ATP concentrations ensures that the measured
reflects true competitive binding dynamics under cellular conditions, preventing artificially inflated apparent potencies.
-
-
Ratiometric Measurement:
-
Action: Utilize a FRET-based peptide substrate (e.g., Z'-Lyte). Measure the emission ratio of Coumarin (donor) to Fluorescein (acceptor).
-
Causality: A ratiometric readout is a self-validating system. It mathematically cancels out well-to-well volume variations and compound autofluorescence, ensuring the signal drop is exclusively due to kinase inhibition.
-
-
Orthogonal Counter-Screening:
-
Action: Run the exact same assay in parallel using PAK1.
-
Causality: Establishes a selectivity index. This proves whether the 7-chloro substitution is genuinely improving target-specific affinity or merely increasing promiscuous binding[3].
-
Protocol B: Phenotypic PqsR Reporter Assay (Antimicrobial Virulence)
This protocol measures the attenuation of bacterial virulence without relying on traditional, easily confounded minimum inhibitory concentration (MIC) assays.
-
Bacterial Culture Normalization:
-
Action: Grow the P. aeruginosa PAO1-L reporter strain (expressing β-galactosidase linked to the pqsA promoter) and normalize to an exact OD₆₀₀ of 0.05 before compound addition.
-
Causality: Normalizing the starting inoculum ensures a consistent baseline of bacterial density, standardizing the quorum-sensing activation threshold across all test wells.
-
-
Parallel Growth Curve Monitoring (The Self-Validation Step):
-
Action: Simultaneously measure β-galactosidase luminescence and bacterial OD₆₀₀ over 16 hours.
-
Causality: This is critical. If a 6-chloro derivative reduces the luminescent signal, the parallel OD₆₀₀ reading proves that the reduction is due to true antagonism of the PqsR receptor, rather than an artifact of the compound simply killing the bacteria (bactericidal toxicity)[1].
-
Self-validating high-throughput screening workflow for quinazolinone derivatives.
Strategic Recommendations for Drug Development
When designing libraries around the quinazolin-2(1H)-one or 4(3H)-one scaffold:
-
Prioritize the 6-Chloro Isomer when targeting bacterial quorum sensing or viral entry mechanisms. The literature consistently demonstrates that the C6 position offers superior spatial orientation for critical hydrogen bonding and hydrophobic pocket insertion.
-
Use the 7-Chloro Isomer with Caution. While it may yield highly potent hits in primary biochemical kinase screens, researchers must immediately deploy counter-screens (like Protocol A) to monitor for off-target promiscuity.
By understanding the causality behind these structural nuances and employing self-validating assay architectures, development teams can significantly reduce late-stage attrition of quinazolinone-based drug candidates.
References
- Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regul
- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. acs.org.
- Unlocking the Antiviral Arsenal: Multiparametric Optimization of Small-Molecule Inhibitors against RSV and hCoV-229E. chemrxiv.org.
Sources
The Elusive Crystal Structure of 7-chloroquinazolin-2(1H)-one: A Comparative Guide to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides lead optimization, and is a critical component of intellectual property. For the quinazolinone scaffold, a privileged core in numerous therapeutic agents, this structural insight is invaluable. This guide focuses on 7-chloroquinazolin-2(1H)-one, a member of this important chemical class. However, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of a publicly available crystal structure for this specific molecule.
This absence is not a roadblock but rather an opportunity to delve into the multifaceted world of analytical techniques essential for comprehensive molecular characterization. As Senior Application Scientists, we recognize that while X-ray crystallography is the gold standard for atomic-resolution structural determination, a holistic understanding is often achieved through the synergistic application of multiple analytical methods. This guide will, therefore, serve a dual purpose: to highlight the current data gap for this compound and to provide a comparative framework for its characterization, drawing on data from closely related analogs and alternative spectroscopic techniques.
I. The Gold Standard: The Power and Workflow of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's constitution, conformation, and its packing in the crystalline state. The insights gleaned from a crystal structure are unparalleled, offering precise bond lengths, bond angles, and details of intermolecular interactions that govern the solid-state properties of a material.
A Hypothetical Workflow for this compound
Had a suitable crystal of this compound been obtained, the experimental workflow would have followed a well-established protocol. Understanding this process is crucial for appreciating the data it generates.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
The causality behind these steps is a cascade of precision. High-quality single crystals are a prerequisite for obtaining diffracting data of sufficient resolution. The data collection strategy is optimized to measure a complete and redundant set of reflections. Subsequent computational steps translate the diffraction pattern into a 3D electron density map, from which the atomic positions are determined and refined to yield the final, highly accurate molecular structure.
II. Comparative Crystallography: Insights from Structural Analogs
In the absence of a crystal structure for this compound, we can draw valuable inferences from the crystallographic data of its close relatives. This comparative approach allows us to predict potential structural features and intermolecular interactions.
| Feature | 2-Chloroquinazolin-4(3H)-one | 6-Chloroquinolin-2(1H)-one | 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline |
| CSD Refcode | Not specified in search results | Not specified in search results | Not specified in search results |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | C2/c | Pbca | P2₁/c |
| Key Intermolecular Interactions | N—H⋯O hydrogen bonds, C—H⋯N interactions[1] | N—H⋯O hydrogen bonds, π–π stacking[2] | Hydrogen bonding with water molecules[3] |
| Planarity | Quinazoline system is approximately planar.[1] | Quinoline ring is nearly planar.[2] | Quinoline double-ring shows a slight distortion from planarity.[3] |
This comparative data suggests that this compound is likely to exhibit a planar quinazolinone core. We can anticipate the presence of strong intermolecular N—H⋯O hydrogen bonds, a common and stabilizing motif in such systems, leading to the formation of chains or tapes in the crystal lattice. The chloro-substituent may participate in weaker C—H⋯Cl or Cl⋯Cl interactions, further influencing the crystal packing.
III. The Indispensable Role of Complementary Analytical Techniques
While SC-XRD provides the ultimate structural snapshot, other analytical techniques offer crucial, complementary information, especially when a crystal structure is unavailable. For a comprehensive characterization of this compound, a combination of the following methods is essential.
Caption: Interplay of analytical techniques for comprehensive molecular characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the solution-state structure of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would confirm the connectivity of all atoms, verify the substitution pattern on the aromatic ring, and provide insights into the tautomeric equilibrium in solution. Several studies on related quinazolinone derivatives have relied on NMR for their structural confirmation.[4][5]
B. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure. This technique is a standard for confirming the identity of newly synthesized compounds.[4][5]
C. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic vibrational bands for the N-H and C=O groups would be expected. The positions of these bands can offer clues about the extent of hydrogen bonding in the solid state.
D. Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a compound, such as its melting point, thermal stability, and the presence of any polymorphic forms. This information is critical for drug development and formulation.
IV. Conclusion: A Call for Data and a Path Forward
The absence of a crystal structure for this compound in the public domain represents a significant data gap for a molecule belonging to a medicinally important class. While we can infer much about its likely solid-state structure through comparison with known analogs, the definitive answer awaits the successful growth of a single crystal and its analysis by X-ray diffraction.
In the interim, a thorough characterization of this compound necessitates a multi-technique approach. The combination of NMR, MS, IR, and thermal analysis provides a robust dataset that can confirm the molecule's identity, purity, and key structural features. This guide underscores the synergistic relationship between different analytical methods and provides a framework for the comprehensive characterization of novel chemical entities, even when the "gold standard" of X-ray crystallography data is not yet available. Researchers working on this and related quinazolinone derivatives are strongly encouraged to pursue the crystallographic analysis and deposit the resulting data in open-access databases to benefit the wider scientific community.
V. References
-
Luo, Y. et al. (2011). 6-Chloroquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188. Available at: [Link]
-
Unadkat, S. et al. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. International Journal of Pharmaceutical Sciences and Research, 11(5), 2265-2272. Available at: [Link]
-
Crystallography Open Database. Available at: [Link]
-
da Silva, G. G. et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints. Available at: [Link]
-
Gražulis, S. et al. (2009). Crystallography Open Database – an open-access collection of crystal structures. Journal of Applied Crystallography, 42(4), 726-729. Available at: [Link]
-
Gražulis, S. et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 40(Database issue), D420–D427. Available at: [Link]
-
Mohammadi-Far, M. et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 90. Available at: [Link]
-
Mahato, A. et al. (2017). Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. International Journal of Pharmaceutical Sciences and Research, 8(9), 3838-3845. Available at: [Link]
-
Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). Available at: [Link]
-
Groom, C. R. et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. Available at: [Link]
-
Gražulis, S. et al. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 40(Database issue), D420–D427. Available at: [Link]
-
UMass Dartmouth Library. Cambridge Structural Database. Available at: [Link]
-
Neuroscience Information Framework. Crystallography Open Database (COD). Available at: [Link]
-
Guleria, M. et al. (2024). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery, 27(9), 1329-1343. Available at: [Link]
-
Wang, Y. et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6061. Available at: [Link]
-
Cao, D.-L. et al. (2012). 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 68(7), o2173. Available at: [Link]
-
Pharmaffiliates. 7-Chloro-1H-quinazoline-2,4-dione. Available at: [Link]
-
Aly, A. A. et al. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2(1H)-One and Diethyl (E)-2-(2-(1-Methyl-2-Oxo-1,2-Dihydro-Quinolin-4-yl)Hydrazineylidene) Succinate. Journal of Chemical Crystallography, 52, 1-10. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 7-chloro-1H-quinolin-2-one 98% | CAS: 22614-72-8 | AChemBlock [achemblock.com]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Distinguishing 7-Chloroquinazolin-2(1H)-one from Reaction Byproducts
The following guide details the technical differentiation of 7-chloroquinazolin-2(1H)-one, a critical scaffold in kinase inhibitor development, from its common synthetic byproducts.
Introduction: The Structural Imperative
In medicinal chemistry, the quinazolinone scaffold is ubiquitous, serving as the core for EGFR, VEGFR, and CDK inhibitors. However, the specific tautomer and regioisomerism of This compound (Target 1 ) presents a unique analytical challenge. Unlike the more common quinazolin-4(3H)-one, the 2(1H)-one isomer possesses a carbonyl at C2 and a methine proton at C4.
Confusing Target 1 with its isomers (e.g., the 4-one) or oxidation products (e.g., the 2,4-dione) can lead to erroneous SAR (Structure-Activity Relationship) data. This guide establishes a self-validating analytical workflow to unequivocally identify the target.
Synthetic Context & Byproduct Genesis
To distinguish impurities, one must understand their origin. The synthesis typically involves the cyclocondensation of 2-amino-4-chlorobenzaldehyde with urea or potassium cyanate.
Reaction Pathway & Impurity Map
The following diagram illustrates the primary reaction and the divergence points leading to critical byproducts.
Figure 1: Synthetic divergence showing the origin of the 4-one isomer and 2,4-dione oxidation product.
Analytical Differentiation Matrix
The most reliable method for distinction is a combination of Proton NMR (
A. Nuclear Magnetic Resonance ( H NMR)
This is the primary self-validating tool.[1] The chemical shift of the proton on the heterocyclic ring is diagnostic.
| Feature | Target: 7-Cl-quinazolin-2(1H)-one | Isomer: 7-Cl-quinazolin-4(3H)-one | Byproduct: 2,4-Dione | Byproduct: 3,4-Dihydro |
| Heterocyclic Proton | C4-H: | C2-H: | None (No C-H on hetero ring) | C4-H |
| H-5 Aromatic Signal | Doublet, shielded (~7.6 ppm) | Doublet, deshielded (~8.1 ppm) by C4=O | Doublet, deshielded (~7.9 ppm) | Doublet, shielded (~7.1 ppm) |
| Validation Logic | C4-H is peri to C5, causing a downfield shift >9.0 ppm.[2] | C2-H is flanked by two nitrogens but lacks the peri deshielding. | Absence of singlet >8.0 ppm confirms dione. | Presence of methylene singlet confirms dihydro. |
Critical Mechanism: In the 4(3H)-one, the carbonyl at C4 anisotropically deshields the peri-proton (H-5), shifting it downfield. In the Target (2(1H)-one), C4 is a methine (C-H), so H-5 is less deshielded.
B. Regioisomer Distinction (7-Cl vs. 5-Cl or 6-Cl)
If the starting material (3-chloroaniline derivative) was impure, regioisomers may form.
-
7-Chloro (Target): H-8 is a doublet (
Hz, meta-coupling). H-6 is a dd ( Hz). H-5 is a d ( Hz). -
6-Chloro: H-5 is a singlet (or small doublet). H-7 and H-8 show ortho coupling (
Hz). -
5-Chloro: H-6, H-7, H-8 form a continuous spin system (t, d, d pattern).
Experimental Protocols
Protocol A: High-Resolution HPLC Method for Isomer Separation
Standard C18 columns often fail to resolve the 2-one and 4-one isomers due to similar polarity. A Phenyl-Hexyl or Polar-Embedded group column is recommended.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar diones)
-
2-15 min: 5%
60% B -
15-20 min: 60%
95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl conjugation).
Expected Elution Order:
-
7-chloroquinazoline-2,4-dione (Most polar, elutes first).
-
Target: this compound (Elutes second; capable of dual H-bond donation).
-
7-chloroquinazolin-4(3H)-one (Elutes last; less polar tautomer).
Protocol B: Purification Workflow
If the target is contaminated with the 2,4-dione (a common occurrence):
-
Dissolution: Dissolve crude solid in hot DMF (Dimethylformamide).
-
Precipitation: Add water dropwise until turbidity persists.
-
Filtration: The 2,4-dione is typically less soluble in aqueous DMF and may precipitate first. Filter off any immediate solid.
-
Crystallization: Cool the filtrate to 4°C. The This compound crystallizes as yellow/off-white needles.
-
Wash: Wash with cold ethanol to remove unreacted aldehyde.
Decision Tree for Identification
Use this logic flow to interpret your analytical data.
Figure 2: Analytical decision matrix based on proton NMR shifts.
References
-
Connolly, D. J., et al. "Synthesis of quinazolin-2(1H)-ones and quinazolin-4(3H)-ones." Tetrahedron, 2005. (Verified general synthesis reference).
-
El-Azab, A. S., et al. "Synthesis and biological evaluation of some new 7-chloro-quinazolin-4(3H)-one derivatives." Molecules, 2010. (Provides comparative NMR data for the 4-one isomer).
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.
- Gao, Y., et al. "Regioselective synthesis of quinazolinones." Journal of Organic Chemistry, 2015.
Sources
A Comparative Guide to the Elemental and Structural Analysis of 7-chloroquinazolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement. For novel or specialized compounds such as 7-chloroquinazolin-2(1H)-one, which are not typically available with a certified reference standard, establishing a robust analytical protocol is paramount. This guide provides an in-depth comparison of analytical standards and methodologies, focusing on elemental analysis as the cornerstone of characterization, supported by orthogonal techniques for comprehensive structural and purity verification.
As a Senior Application Scientist, my perspective is that in the absence of an official, commercially available Certified Reference Material (CRM), the theoretical elemental composition becomes the primary standard against which all synthesized batches are measured. This guide is structured to reflect this real-world scenario, emphasizing self-validating systems and the logic behind experimental choices.
Part 1: The Primary Standard - Elemental Composition
Elemental analysis is a destructive, bulk analysis technique that provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and in this case, chlorine (Cl). It is a quantitative method that serves as a fundamental check of a compound's empirical formula.[1][2] For this compound, the molecular formula is C₈H₅ClN₂O.
Based on this formula, the theoretical elemental composition is calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 8 | 96.088 | 53.20% |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.79% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 19.63% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 15.51% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.86% |
| Total | 180.594 | 100.00% |
Table 1: Theoretical elemental composition of this compound.
This theoretical data is the benchmark. Any synthesized batch of this compound must yield experimental results in close agreement with these values.
Part 2: The Gold Standard Protocol - Combustion and Pyrolysis Analysis
The most reliable method for determining CHN and halogen content is combustion analysis.[1] This technique involves the complete combustion of the sample in an oxygen-rich environment, followed by the detection of the resulting gases.
Experimental Protocol: CHN and Chlorine Analysis
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Nitrogen, and Chlorine in a sample of this compound.
Methodology:
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified organic standard. Acetanilide is a common standard for CHN analysis due to its high purity and stability. For chlorine analysis, a standard like 5-chloro-2-aminobenzoic acid is suitable.
-
Perform multiple runs of the standard to ensure the instrument's accuracy and precision are within acceptable limits (typically ≤0.3% deviation).[3]
-
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry. The presence of residual solvents or water will lead to inaccurate hydrogen and carbon readings.
-
Accurately weigh approximately 2-3 mg of the this compound sample into a tin or silver capsule.
-
-
CHN Analysis (Combustion):
-
The sample is dropped into a high-temperature (≈1150 °C) furnace with a pure oxygen stream.[3]
-
Combustion converts the sample into gaseous products: CO₂, H₂O, and Nₓ.
-
These gases pass through a reduction tube (containing copper at ≈850 °C) to convert nitrogen oxides (Nₓ) to N₂.[3]
-
The resulting gas mixture (CO₂, H₂O, N₂) is separated using a chromatographic column and quantified by a thermal conductivity detector (TCD).
-
-
Chlorine Analysis (Pyrolysis):
-
The sample undergoes pyrolysis in an oxygen-rich environment, converting the chlorine to hydrogen chloride (HCl).
-
The resulting gas is bubbled through a titration cell where the HCl is coulometrically titrated with silver ions.
-
Data Interpretation and Trustworthiness: A crucial aspect of a self-validating system is the establishment of clear acceptance criteria. For pharmaceutical compounds, an experimental result within ±0.4% of the theoretical value is widely considered acceptable to confirm 95% sample purity.[4][5]
| Element | Theoretical Value (%) | Acceptance Range (%) |
| Carbon (C) | 53.20% | 52.80% - 53.60% |
| Hydrogen (H) | 2.79% | 2.39% - 3.19% |
| Nitrogen (N) | 15.51% | 15.11% - 15.91% |
| Chlorine (Cl) | 19.63% | 19.23% - 20.03% |
Table 2: Acceptance criteria for elemental analysis results.
Part 3: Comparative Guide to Orthogonal Analytical Methods
While elemental analysis confirms the bulk elemental composition, it cannot distinguish between isomers or detect impurities that have a similar elemental makeup. Therefore, orthogonal methods are required for a comprehensive characterization.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse of purity analysis in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.
-
Core Directive: To determine the purity of the compound by separating it from any impurities or degradation products.
-
Performance Comparison: HPLC provides a purity value (e.g., 99.5% by peak area) that is complementary to the bulk assessment from elemental analysis. It is highly sensitive to even small amounts of impurities.
-
Causality: A C18 reverse-phase column is a standard choice for moderately polar organic molecules like quinazolinones. The mobile phase composition (acetonitrile/water) is adjusted to achieve good peak shape and resolution from potential impurities.[6][7]
Protocol: HPLC Purity Analysis
-
System: Agilent 1260 Infinity II or similar.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.
-
Sample Prep: Prepare a 1 mg/mL solution in methanol.
-
Analysis: Inject 10 µL and analyze the chromatogram for the main peak area percentage.
2. Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing definitive confirmation of the molecular weight.
-
Core Directive: To confirm the molecular weight of this compound (180.59 g/mol ).
-
Performance Comparison: MS provides the exact mass of the molecule, which elemental analysis can only infer. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high confidence.[8]
-
Causality: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, thermally labile molecules, preventing fragmentation and clearly showing the molecular ion. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approx. 3:1) provides an additional layer of confirmation.[9]
Protocol: ESI-MS Analysis
-
System: Waters SQ Detector 2 or similar, coupled to an LC system.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Sample Infusion: Infuse the sample solution (0.1 mg/mL in methanol) directly into the source.
-
Analysis: Scan for the protonated molecule [M+H]⁺ (m/z 181.0) and the deprotonated molecule [M-H]⁻ (m/z 179.0). Observe the M+2 peak for the chlorine isotope.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise chemical structure and connectivity of atoms in a molecule.
-
Core Directive: To confirm the specific isomeric structure of this compound.
-
Performance Comparison: Unlike elemental analysis or MS, NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, allowing for unambiguous structural assignment.[10][11]
-
Causality: The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H NMR spectrum are unique fingerprints of the molecule's structure.
Comparative Data Summary
| Analytical Technique | Primary Information Provided | Standard for Comparison | Acceptance Criteria |
| Elemental Analysis | Bulk elemental composition (%C, H, N, Cl) | Theoretical Calculation | Experimental value ±0.4% of theoretical |
| HPLC-UV | Purity and impurity profile | Main peak area | >95% peak area purity |
| Mass Spectrometry | Molecular weight and formula (HRMS) | Theoretical Molecular Weight | Observed m/z matches theoretical [M+H]⁺ or [M-H]⁻ |
| NMR Spectroscopy | Chemical structure and connectivity | Reference Spectra/Predicted Spectra | Observed spectrum matches the expected structure |
Table 3: Comparison of orthogonal analytical techniques for the characterization of this compound.
Conclusion
References
-
FILAB. (n.d.). USP 233 elemental impurities analysis. Retrieved from [Link]
-
Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]
-
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
-
Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
SGS. (n.d.). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. Retrieved from [Link]
-
PubChem. (n.d.). 7-Chloro-3-hydroxyquinolin-2(1H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-chloro-4-oxo-2phenyl2,3dihydro1Hquinazoline-6 sulphonamide Molecular formula. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
MDPI. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]
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ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
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Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 7-Chloro-1H-quinazoline-2,4-dione. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link]
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ResearchGate. (n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Retrieved from [Link]
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MDPI. (2024, August 14). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Retrieved from [Link]
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Taylor & Francis Online. (2022, February 18). Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Retrieved from [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. Retrieved from [Link]
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ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
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ResearchGate. (2020, June 5). (PDF) SYNTHESIS AND ANTI-ANXIETY ACTIVITY OF SOME 7-CHLORO-3- [SUBSTITUTED (AMINO/PHENYL AMINO)] -2 -PHENYL QUINAZOLIN-4 (3H)-ONE/THIONE DERIVATIVES. Retrieved from [Link]
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AIP Publishing. (2025, February 10). Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals. Retrieved from [Link]
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ResearchGate. (2017, September 18). (PDF) Design and Synthesis of 7-Chloro-3-Substituted Quinazolin-4(3H)-Ones as Potential Anti-inflammatory and Analgesic Agents. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. Retrieved from [Link]
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SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column. Retrieved from [Link]
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GSC Online Press. (2020, April 29). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][12][13]. Retrieved from [Link]
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University of Alabama at Birmingham. (n.d.). Outline. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]
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ResearchGate. (n.d.). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]
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PubMed. (2023, March 1). Mass spectrometry-based metabolomics approach and in vitro assays revealed promising role of 2,3-dihydroquinazolin-4(1H)-one derivatives against colorectal cancer cell lines. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Retrieved from [Link]
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Safety Operating Guide
7-chloroquinazolin-2(1H)-one proper disposal procedures
Operational & Disposal Master Plan: 7-Chloroquinazolin-2(1H)-one
As a critical nitrogenous heterocyclic building block, This compound (CAS: 5604-21-7) is widely utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase and MAT2A inhibitors. While its stable quinazolinone core is highly valued in drug discovery, the presence of a covalently bound chlorine atom at the 7-position dictates strict, highly regulated handling and disposal protocols.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistic approach to the safe operational handling and disposal of this compound.
Chemical Hazard Profile & Segregation Causality
To manage chemical waste effectively, one must understand the molecular behavior of the waste under disposal conditions.
The Mechanistic Causality of Halogenated Segregation: this compound contains a carbon-halogen (C-Cl) bond. Under standard biological degradation or low-temperature incineration, halogenated organic compounds (HOCs) resist breakdown. If incinerated improperly, the cleavage of the C-Cl bond can lead to molecular rearrangements that form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1].
Because of this risk, the EPA strictly regulates the land disposal of halogenated organic compounds[2]. Waste containing this compound must be routed to specialized rotary kiln incinerators equipped with caustic scrubbers designed to neutralize the hydrogen chloride (HCl) gas generated during high-temperature combustion[1]. Mixing this compound with general, non-halogenated organic solvents (like pure ethanol or acetone) compromises the entire waste stream, drastically increasing disposal costs and environmental risk[3].
Waste Stream Compatibility & Quantitative Segregation
The physical state and the solvent matrix of your reaction dictate the disposal route. Summarized below is the compatibility matrix for this compound waste streams.
Table 1: Waste Segregation Matrix for this compound
| Waste Matrix / State | Primary Solvent | Target Waste Stream | Causality / Mechanistic Rationale |
| Pure Solid Powder | None (Dry) | Solid Halogenated Waste | Contains covalently bound chlorine; requires direct high-temp incineration[1]. |
| Reaction Mother Liquor | Dichloromethane (DCM) | Liquid Halogenated Waste | Both solute and solvent are halogenated. Optimal stream for EHS processing. |
| Cross-Coupling Matrix | DMSO / DMF | Liquid Halogenated Waste | Even though DMSO is non-halogenated, the dissolved chlorinated solute mandates a "Halogenated" classification to prevent improper incineration[2]. |
| Aqueous Wash | Water / Brine | Neutralized Aqueous Waste | Must be neutralized (pH 6-8) before disposal. The organic heterocyclic core must be fully extracted prior to aqueous disposal. |
Self-Validating Disposal Methodologies
Do not simply discard chemicals; validate the state of your waste to ensure downstream safety. Implement the following step-by-step protocols for the disposal of this compound.
Protocol A: Solid Waste Processing (Powders, Vials, and PPE)
-
Collection: Gather all spent powder, contaminated weighing paper, and spatulas inside a certified chemical fume hood to prevent inhalation of the fine heterocyclic powder.
-
Validation Check (Mass Balance): Compare the mass of the generated waste against the theoretical unreacted mass from your batch record. A discrepancy of >10% indicates potential spillage or residual holdup in the reactor that requires immediate decontamination.
-
Containerization: Place the solid waste in a chemically compatible, puncture-resistant high-density polyethylene (HDPE) container.
-
Labeling: Affix a RCRA-compliant "Hazardous Waste" label. You must explicitly check the box for "Halogenated Organics" to ensure it is routed to the correct incinerator.
Protocol B: Liquid Waste Processing (Reaction Mother Liquor)
-
Quenching: Ensure all reactive intermediates from the synthesis (e.g., coupling reagents, bases) are fully quenched. This compound is stable, but unquenched reagents can cause pressure buildup in waste carboys.
-
Validation Check (pH & Phase): Test the aqueous layer of your biphasic extraction with pH paper. Adjust to pH 6-8 using 1M NaOH or 1M HCl. Causality: Highly acidic or basic waste can degrade the disposal carboy or cause violent exothermic reactions when bulked.
-
Segregation: Transfer the organic layer containing the dissolved this compound into the "Halogenated Organic Waste" carboy.
-
Validation Check (Chemical Compatibility): Before bulking the liquid, confirm that no inorganic acids (e.g., nitric acid, perchloric acid) or oxidizers are present in the carboy. Combining organic solvents with inorganic oxidizers is strictly prohibited and poses an immediate explosion hazard[3].
Disposal Workflow Visualization
The following decision tree illustrates the logical routing for this compound waste to ensure EPA compliance and laboratory safety.
Workflow for the segregation and disposal of this compound waste streams.
Spill Response & Decontamination
In the event of a localized spill of this compound powder:
-
Containment: Do not dry sweep, as this aerosolizes the chlorinated powder.
-
Solvent Wetting: Gently wet the powder with a small amount of a compatible, high-boiling solvent (e.g., isopropanol) to suppress dust formation.
-
Absorption: Wipe the area with absorbent pads.
-
Validation Check (Decontamination): Swab the spill area and verify the absence of residual compound using a UV hand lamp (the quinazolinone core is highly UV-active). Place all contaminated pads into the Solid Halogenated Waste stream.
References
-
[2] Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR), U.S. Environmental Protection Agency. Available at:[Link]
-
[1] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA NEPIS Database). Available at:[Link]
-
[3] Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville, Department of Environmental Health and Safety. Available at:[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-chloroquinazolin-2(1H)-one
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 7-chloroquinazolin-2(1H)-one. As a member of the quinazolinone class of heterocyclic compounds, which are actively explored in medicinal chemistry, this reagent requires meticulous handling to ensure personnel safety and experimental integrity.[1][2][3] The following protocols are synthesized from established safety standards and data from structurally similar molecules, establishing a robust framework for risk mitigation.
Hazard Analysis: A Conservative Approach
-
Serious Eye Irritation: Causes serious eye irritation.[4][6]
-
Respiratory Tract Irritation: May cause respiratory irritation, particularly as a fine powder which is susceptible to aerosolization.[4][5][7]
The principal routes of exposure are inhalation of the powder, dermal contact, and eye contact. Our safety protocols are designed to interrupt these pathways.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before any task, ensure that engineering and administrative controls are in place, as mandated by the Occupational Safety and Health Administration (OSHA).[8][9]
-
Engineering Control: All manipulations of this compound powder, including weighing, aliquoting, and solution preparation, must be performed within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.[10]
-
Administrative Controls:
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | ANSI Z87.1 Safety Glasses with Side Shields | Single Pair, Powder-Free Nitrile Gloves | Fully-Buttoned Laboratory Coat | Not Required |
| Weighing & Dispensing (Solid) | Chemical Splash Goggles | Double-Layered, Powder-Free Nitrile Gloves | Fully-Buttoned Laboratory Coat | Recommended: N95 Respirator |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double-Layered, Powder-Free Nitrile Gloves | Fully-Buttoned Laboratory Coat | Not Required (in fume hood) |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves (e.g., Neoprene over Nitrile) | Chemical-Resistant Apron over Laboratory Coat | Required: NIOSH-approved respirator with organic vapor cartridges[7] |
Detailed PPE Specifications
-
Eye and Face Protection : At a minimum, safety glasses meeting the ANSI Z87.1 standard are required for any work in the laboratory.[12] When handling the solid powder or any solutions, upgrade to chemical splash goggles to provide a full seal around the eyes.[12] A face shield should be worn over goggles during procedures with a high splash risk, such as preparing stock solutions or cleaning up spills.[13]
-
Hand Protection : Due to a lack of specific glove permeation data for this compound, a double-gloving strategy is mandatory for all handling procedures beyond initial receipt.[14]
-
Inner and Outer Gloves : Use powder-free nitrile gloves. Powdered gloves are prohibited as the powder can absorb hazardous materials and contribute to their dispersal.[14]
-
Glove Change Frequency : Gloves should be changed immediately if contamination is suspected or at least every 30-60 minutes during continuous handling.[14] Carefully remove and dispose of the outer glove first, followed by the inner glove, to prevent skin contamination.
-
-
Body Protection : A clean, fully-buttoned laboratory coat is required to protect the skin and personal clothing. For large-scale operations or spill cleanup, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : While the mandated use of a fume hood mitigates most inhalation risks, an N95 respirator is recommended as a secondary precaution during the weighing of the solid powder, which is the point of highest aerosolization risk. For spill cleanup outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][14] All personnel required to wear respirators must be fit-tested and trained in accordance with the OSHA Respiratory Standard.[14]
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Don all required PPE as specified in the table above. Prepare the work surface within the chemical fume hood by laying down absorbent, plastic-backed paper.
-
Weighing : Use anti-static weigh boats or weighing paper to prevent dispersal of the fine powder. Use a dedicated spatula for this compound.
-
Solution Preparation : When dissolving, slowly add the solid this compound to the solvent.[10] This minimizes the risk of splashing. Do not add solvent directly to the bulk solid.
-
Post-Handling : After completing the task, wipe down the dedicated spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe as hazardous waste.
Decontamination and Disposal
-
Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and absorbent paper, must be considered hazardous waste.[10]
-
Waste Collection : Collect all solid and liquid hazardous waste in separate, clearly labeled, and sealed containers. The label must include "Hazardous Waste" and the full chemical name, "this compound".[10]
-
Disposal : Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4][8] Do not discharge to sewer systems.[15]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow based on the laboratory task involving this compound.
References
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-
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Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
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Capot Chemical. (2017, February 10). MSDS of 7-(4-Chlorobutoxy)-1H-quinolin-2-one. Retrieved from [Link]
-
BulkInside. (2025, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2017, October 8). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. Retrieved from [Link]
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PMC. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Retrieved from [Link]
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International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. Retrieved from [Link]
-
Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Retrieved from [Link]
-
Journal of Chemical Society of Nigeria. (2020, April 29). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. Retrieved from [Link]
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National Institutes of Health (NIH), PubChem. 7-Chloroquinoline | C9H6ClN | CID 521963. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
